molecular formula C7H7BrOS B15067814 5-Bromo-2-ethylthiophene-3-carbaldehyde

5-Bromo-2-ethylthiophene-3-carbaldehyde

Cat. No.: B15067814
M. Wt: 219.10 g/mol
InChI Key: UYBNKQQOBUUKDC-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylthiophene-3-carbaldehyde is a high-purity chemical compound offered for research and development purposes. With the CAS Number 1150223-09-8 and a molecular formula of C7H7BrOS, it has a molecular weight of 219.10 . This organobromine compound belongs to the class of thiophene derivatives, which are five-membered aromatic rings containing sulfur, and features both a bromo substituent and an aldehyde functional group on its core structure. Thiophene-based aldehydes, such as this one, are valuable synthetic intermediates in various fields of chemical research . The presence of multiple reactive sites makes this molecule a versatile building block for further chemical transformations, particularly in the synthesis of more complex organic molecules like Schiff bases, which are known to be explored for their potential biological activities . The compound requires specific storage and handling conditions to maintain its stability and purity. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any form of human or veterinary use. Researchers are advised to consult the safety data sheet and employ appropriate personal protective equipment during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

5-bromo-2-ethylthiophene-3-carbaldehyde

InChI

InChI=1S/C7H7BrOS/c1-2-6-5(4-9)3-7(8)10-6/h3-4H,2H2,1H3

InChI Key

UYBNKQQOBUUKDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)Br)C=O

Origin of Product

United States

Foundational & Exploratory

5-Bromo-2-ethylthiophene-3-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-ethylthiophene-3-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and molecular weight, and explores its synthesis, chemical properties, and known applications. Particular emphasis is placed on its role as a versatile intermediate for the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights.

Chemical Identity and Properties

5-Bromo-2-ethylthiophene-3-carbaldehyde is a substituted thiophene derivative characterized by the presence of a bromo, an ethyl, and a formyl group at specific positions on the thiophene ring. These functional groups impart a unique reactivity profile, making it a valuable intermediate in organic synthesis.

PropertyValueSource
CAS Number 1150223-09-8[1]
Molecular Formula C₇H₇BrOS[1]
Molecular Weight 219.1 g/mol [1]
Purity Typically ≥95%[1]

Synthesis and Purification

The synthesis of 5-Bromo-2-ethylthiophene-3-carbaldehyde, while not extensively detailed in publicly available literature for this specific molecule, can be inferred from established methodologies for the synthesis of related substituted thiophene-3-carbaldehydes. A common and effective approach involves the formylation of a pre-functionalized thiophene ring.

A plausible synthetic route would begin with 2-ethylthiophene. The synthesis would then proceed through a bromination step, followed by a regioselective formylation. The Vilsmeier-Haack reaction or formylation via lithiation are standard methods to introduce a formyl group onto a thiophene ring.

Conceptual Synthetic Workflow:

Synthesis_Workflow A 2-Ethylthiophene B Bromination (e.g., NBS in DMF) A->B Step 1 C 2-Bromo-5-ethylthiophene or 3-Bromo-2-ethylthiophene B->C D Formylation (e.g., POCl₃, DMF or n-BuLi, DMF) C->D Step 2 E 5-Bromo-2-ethylthiophene-3-carbaldehyde D->E

Caption: Conceptual workflow for the synthesis of 5-Bromo-2-ethylthiophene-3-carbaldehyde.

Detailed Experimental Protocol (Hypothetical, based on related compounds):

A detailed protocol for a similar compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, involves a bromine-lithium exchange followed by formylation.[2] This suggests a viable route for the target molecule would be:

  • Starting Material: 3,5-Dibromo-2-ethylthiophene.

  • Lithiation: Dissolve the starting material in anhydrous THF and cool to -78 °C under an inert atmosphere. Add one equivalent of n-butyllithium dropwise to selectively perform a bromine-lithium exchange at the 5-position.

  • Formylation: After stirring for a short period, add an excess of anhydrous N,N-dimethylformamide (DMF) and allow the reaction to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Purification:

Column chromatography is a standard and effective method for the purification of brominated thiophene derivatives.[3] For non-polar compounds like 5-Bromo-2-ethylthiophene-3-carbaldehyde, a silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, would be appropriate.

Reactivity and Role in Drug Discovery

The chemical reactivity of 5-Bromo-2-ethylthiophene-3-carbaldehyde is dictated by its three functional groups:

  • Aldehyde Group: The formyl group is susceptible to a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions. This allows for the introduction of diverse side chains and functional groups.

  • Bromo Group: The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki, Stille, and Sonogashira couplings are powerful methods to introduce aryl, heteroaryl, or alkynyl substituents at the 5-position of the thiophene ring.[4][5] This is a cornerstone of modern drug discovery for building molecular complexity.

  • Thiophene Ring: The thiophene core is a well-established "privileged scaffold" in medicinal chemistry.[6] It is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Thiophene derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7]

Application in Medicinal Chemistry:

The structure of 5-Bromo-2-ethylthiophene-3-carbaldehyde makes it an ideal starting material or intermediate for the synthesis of novel drug candidates. The aldehyde can be elaborated to introduce pharmacophoric features, while the bromo group allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents via cross-coupling reactions.

For instance, derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[8] This highlights the potential of the bromothiophene scaffold in addressing antibiotic resistance.

Illustrative Reaction Scheme in Drug Discovery:

Drug_Discovery_Workflow A 5-Bromo-2-ethylthiophene-3-carbaldehyde B Suzuki Coupling (with Arylboronic acid) A->B C Aldehyde Modification (e.g., Reductive amination) A->C D Diverse Library of Substituted Thiophenes B->D C->D E Biological Screening (e.g., Enzyme assays, Cell-based assays) D->E F Lead Compound Identification E->F

Caption: General workflow illustrating the use of 5-Bromo-2-ethylthiophene-3-carbaldehyde in generating a library of compounds for drug discovery.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the aldehydic proton (CHO) at around 9.8-10.0 ppm. A singlet for the thiophene proton at the 4-position would appear in the aromatic region (around 7.0-7.5 ppm). The ethyl group would present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the aldehyde carbonyl carbon at around 180-190 ppm. The carbons of the thiophene ring would appear in the aromatic region, with the carbon bearing the bromine atom shifted to a lower field. The carbons of the ethyl group would be observed in the aliphatic region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

Safety and Handling

As with any brominated organic compound, 5-Bromo-2-ethylthiophene-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-ethylthiophene-3-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its combination of a reactive aldehyde, a versatile bromo group for cross-coupling, and a biologically relevant thiophene core makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of this compound, and it is anticipated that its use in medicinal chemistry and materials science will continue to grow.

References

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. PMC. [Link]

  • CAS 1150223-09-8 | 5-Bromo-2-ethylthiophene-3-carbaldehyde,≥95%. Howei - Life Science Product & Service Solutions Provider. [Link]

  • CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • CAS 38239-46-2 | 5-Bromo-3-methylthiophene-2-carbaldehyde | MFCD10000783. Hoffman Fine Chemicals. [Link]

  • CERTIFICATE OF ANALYSIS. ALS. [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • EP2918579A1 - Synthesis of 2-arylmethyl-5-aryl-thiophene.
  • Certificate of Analysis (CoA) Database. Solstice Research Chemicals. [Link]

  • EP 1 020 426 B9.
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PMC. [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. [Link]

Sources

safety data sheet (SDS) for 5-Bromo-2-ethylthiophene-3-carbaldehyde handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safe Handling and Operational Protocols for 5-Bromo-2-ethylthiophene-3-carbaldehyde

Executive Summary & Compound Context

5-Bromo-2-ethylthiophene-3-carbaldehyde is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of complex pharmaceuticals and organic semiconductors. Its structural motif combines a reactive aldehyde (C-3), a lipophilic ethyl group (C-2), and a halogen handle (Br at C-5) suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide transcends standard Safety Data Sheet (SDS) limitations by integrating physicochemical behavior with operational causality. It is designed for researchers requiring a self-validating safety protocol for synthesis and scale-up.

Physicochemical Profile & Stability

Understanding the physical state is the first line of defense. The following data synthesizes empirical observations with structure-activity relationship (SAR) predictions for halogenated thiophene aldehydes.

PropertyValue / CharacteristicOperational Implication
Molecular Formula C₇H₇BrOSHalogenated organic waste stream.
Molecular Weight 219.10 g/mol High atom economy in coupling reactions.
Physical State Pale yellow to brown solid/oilLow melting point indicates potential for oiling out; handle as a liquid for containment purposes.
Boiling Point ~110-115°C (at reduced pressure)Do not distill at atmospheric pressure due to decomposition risk.
Solubility Soluble in DCM, THF, EtOAcCritical: Nitrile gloves are insufficient for solution-phase handling; use laminate.
Air Sensitivity High (Aldehyde oxidation)Must be stored under Inert Gas (Argon/Nitrogen). Oxidation yields the corrosive carboxylic acid.
Light Sensitivity ModerateThiophene rings can undergo photodegradation; store in amber vials.

Hazard Identification & Mechanistic Toxicology

This section details not just what the hazards are, but why they exist based on the molecular structure.

Core GHS Classifications
  • Skin Irritation (Category 2): H315[1]

  • Eye Irritation (Category 2A): H319

  • STOT-SE (Respiratory Irritation): H335

Mechanistic Insight
  • Lachrymatory Potential: Like many benzyl-type and heterocyclic aldehydes, this compound can form Schiff bases with amine residues in mucous membranes, leading to severe irritation and lachrymation (tearing).

  • Sensitization Risk: The aldehyde moiety is a "structural alert" for skin sensitization. It acts as a hapten, binding to skin proteins to trigger an immune response upon repeated exposure.

  • Acid Formation: Upon exposure to air, the aldehyde oxidizes to 5-bromo-2-ethylthiophene-3-carboxylic acid. This impurity changes the hazard profile from an irritant to a potential corrosive.

Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier Strategy" below prioritizes isolation over protection.

Primary Containment (Engineering)
  • Ventilation: All operations, including weighing, must occur in a certified chemical fume hood with a face velocity of 80–100 fpm .

  • Inert Atmosphere: Schlenk line or Glovebox is recommended for storage and reaction setup to prevent oxidative degradation.

Secondary Protection (PPE)
  • Hand Protection (Solid State): Double-gloving with Nitrile (minimum 5 mil) is acceptable for brief handling of the neat solid.

  • Hand Protection (Solution State): Once dissolved in organic solvents (DCM, Chloroform), nitrile offers <5 minutes of breakthrough protection. Silver Shield (Laminate) or Viton gloves are required.

  • Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The "AG" component protects against the potential carboxylic acid degradation product.

Operational Protocol: The "Self-Validating" Workflow

This workflow includes "Checkpoints"—visual or analytical steps to confirm safety and purity before proceeding.

Step 1: Receipt & Storage
  • Checkpoint: Inspect the material color upon receipt. Dark brown or black oil indicates significant decomposition (polymerization or oxidation).

  • Action: Flush the headspace of the container with Argon immediately after opening. Seal with Parafilm. Store at 2–8°C .

Step 2: Reaction Setup (e.g., Suzuki Coupling)
  • Weighing: Use an antistatic gun if the solid is fluffy. Weigh into a tared vial inside the hood.

  • Solvent Addition: Add degassed solvent.

  • Checkpoint: Verify dissolution. If a precipitate remains, it may be the oxidized acid impurity (which is often less soluble in non-polar solvents). Filter if necessary to prevent catalyst poisoning.

Step 3: Waste Management
  • Segregation: Dispose of as Halogenated Organic Waste .

  • Quenching: If residual aldehyde remains in glassware, rinse with a dilute sodium bisulfite solution (to form the adduct) before final solvent wash. This minimizes odor and reactivity.

Visualized Safety Logic

The following diagram illustrates the decision matrix for handling this compound, integrating risk assessment with operational choices.

SafetyLogic Start Start: Material Receipt CheckState Visual Inspection: Color/State Start->CheckState Good Pale Yellow Solid/Oil CheckState->Good Intact Bad Dark Brown/Black CheckState->Bad Oxidized Storage Storage: 2-8°C, Argon, Amber Vial Good->Storage Waste Disposal: Halogenated Waste Stream Bad->Waste Do Not Use Usage Usage: Dissolve in Organic Solvent Storage->Usage GloveCheck Solvent Type? Usage->GloveCheck Nitrile Use Nitrile (Double) GloveCheck->Nitrile Alcohols/Water Laminate Use Silver Shield/Laminate GloveCheck->Laminate DCM/THF/Chloroform Nitrile->Waste Laminate->Waste

Figure 1: Decision matrix for material assessment and PPE selection based on solvent interaction.

Emergency Response Loop

In the event of exposure or release, immediate action is required.[2][3][4][5] This loop emphasizes the "Do Not Use Water" rule for initial containment of reactive intermediates, though water is safe for final decontamination of this specific aldehyde.

EmergencyLoop Spill Spill Event Evacuate Evacuate Area (If >10mL) Spill->Evacuate PPE Don PPE: Resp + Laminate Gloves Evacuate->PPE Absorb Absorb: Vermiculite/Sand PPE->Absorb Clean Clean Surface: Soap + Water Absorb->Clean Report Report Incident Clean->Report

Figure 2: Standard Operating Procedure (SOP) for laboratory-scale spill management.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78428, 5-Bromothiophene-2-carbaldehyde (Analog). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]

Sources

Technical Guide: Reactivity Profile & Synthetic Utility of Brominated Thiophene Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of brominated thiophene carbaldehydes. It is structured to provide actionable insights for synthetic planning in drug discovery and materials science.

Executive Summary

Brominated thiophene carbaldehydes (BTCs) represent a class of "privileged scaffolds" in medicinal chemistry and organic electronics. Their utility stems from their orthogonal reactivity : the electrophilic aldehyde allows for rapid scaffold decoration (via condensation or reductive amination), while the bromine handle facilitates C–C or C–Heteroatom bond formation (via cross-coupling).

However, these substrates present specific challenges, most notably hydrodehalogenation during metal-catalyzed coupling and halogen dance rearrangements under basic conditions. This guide analyzes these failure modes and provides validated protocols to navigate them.

Structural Analysis & Electronic Properties[1]

The reactivity of BTCs is defined by the interplay between the electron-rich thiophene ring and two electron-withdrawing groups (EWG): the formyl group (-CHO) and the bromine atom (-Br).

The Push-Pull System
  • Thiophene Ring: Inherently electron-rich (π-excessive), making it susceptible to electrophilic aromatic substitution (EAS). However, the substituents invert this behavior.

  • Aldehyde (C2 Position): A strong EWG that deactivates the ring towards EAS but activates the adjacent positions (C3/C5) for nucleophilic attacks or deprotonation (acidity).

  • Bromine: Acts as a weak deactivator (inductive withdrawal) but an ortho/para director (resonance donation) in EAS. In cross-coupling, it serves as the oxidative addition site.

Regioisomeric Considerations

The relative position of the bromine dictates the synthetic strategy:

IsomerElectronic EnvironmentKey Reactivity Feature
3-Bromo-2-thiophenecarbaldehyde Steric crowding at C2/C3. The Br is ortho to the carbonyl.High susceptibility to halogen dance (migration to C5) under lithiation.
4-Bromo-2-thiophenecarbaldehyde Less steric hindrance. Br is meta to carbonyl.More stable to basic conditions; ideal for building extended conjugated systems.
5-Bromo-2-thiophenecarbaldehyde Br is alpha to Sulfur and para to carbonyl.Most reactive in oxidative addition (Pd-catalysis) due to electronic cooperation.

Core Reactivity Modules

Module A: The Halogen Vector (C–C Bond Formation)

The bromine atom is the primary handle for increasing molecular complexity via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille).

Critical Failure Mode: Hydrodehalogenation In BTCs, the electron-withdrawing aldehyde makes the C–Br bond more susceptible to oxidative addition, but also stabilizes the intermediate Pd–H species, leading to reductive debromination (replacing Br with H) rather than coupling.

  • Solution: Use anhydrous solvents (Dioxane/Toluene) and mild bases (K₃PO₄ instead of Na₂CO₃) to minimize proton sources. High catalyst loading or bulky ligands (e.g., SPhos, XPhos) facilitate rapid transmetalation over reduction.

Module B: The Carbonyl Vector (Scaffold Decoration)

The aldehyde at C2 is highly reactive due to the low resonance energy of thiophene compared to benzene.

  • Knoevenagel Condensation: Reacts rapidly with active methylenes (malononitrile, barbituric acid) to form electron-deficient alkenes.

  • Reductive Amination: Forms stable amines, crucial for increasing solubility and adjusting logP in drug design.

Module C: The "Hidden" Vector (Halogen Dance)

Under strongly basic conditions (e.g., LDA,


-BuLi), BTCs undergo Base-Catalyzed Halogen Dance (BCHD) . The base deprotonates the most acidic position (often C5 or C3), generating a thienyl lithium species. If this species is less stable than a rearranged isomer, the bromine atom will migrate to the thermodynamically preferred position.
  • Mechanism: Deprotonation

    
     Lithiation 
    
    
    
    Halogen transfer to a non-lithiated molecule
    
    
    Repetition until thermodynamic equilibrium.
  • Control: Avoid hard organolithiums if the substitution pattern is sensitive. Use Grignard exchange (i-PrMgCl) which is kinetically controlled and does not typically trigger the dance.

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from a core 3-bromo-2-thiophenecarbaldehyde scaffold.

ReactivityMap cluster_legend Reaction Vectors Core 3-Bromo-2- thiophenecarbaldehyde Condensation Knoevenagel Product (Drug Scaffold) Core->Condensation Active Methylene Piperidine, EtOH Amination Secondary Amine (Solubility/LogP) Core->Amination R-NH2, NaBH(OAc)3 Suzuki Biaryl Thiophene (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) (Prevent Dehalogenation) Sonogashira Alkynyl Thiophene (Extended Conjugation) Core->Sonogashira Terminal Alkyne Pd/Cu Dance 5-Bromo-2-formyl- thiophene (Rearranged) Core->Dance LDA / n-BuLi (Thermodynamic Control) key Blue: Carbonyl Chemistry Red: Cross-Coupling Yellow: Side Reaction (Halogen Dance)

Figure 1: Divergent synthetic pathways. Note the dashed line for Halogen Dance, indicating a potential side reaction or deliberate rearrangement strategy.

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling (Minimizing Dehalogenation)

Objective: Synthesize 3-aryl-2-thiophenecarbaldehyde without losing the bromine or scrambling the position.

Reagents:

  • 3-Bromo-2-thiophenecarbaldehyde (1.0 equiv)[1]

  • Aryl boronic acid (1.2 equiv)[1]

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv) — Preferred over Carbonate to reduce hydrolysis.

  • Solvent: 1,4-Dioxane/Water (9:1 v/v) — High organic ratio reduces dehalogenation.

Procedure:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).[2]

  • Solvent Addition: Add degassed Dioxane/Water mixture. Add the catalyst last under a positive pressure of Argon.

  • Reaction: Seal and heat to 85°C for 4–12 hours. Monitor via TLC/LCMS.[3]

    • Checkpoint: If dehalogenated product (thiophene-2-carbaldehyde) is observed >5%, lower temperature to 60°C and increase reaction time.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol 2: Knoevenagel Condensation (Kinase Inhibitor Scaffold)

Objective: Condensation with Malononitrile to form a 2-((3-bromothiophen-2-yl)methylene)malononitrile derivative.

Reagents:

  • Brominated Thiophene Carbaldehyde (1.0 equiv)[1][2]

  • Malononitrile (1.1 equiv)

  • Piperidine (0.1 equiv) or β-Alanine/AcOH (for milder conditions)

  • Solvent: Ethanol (0.5 M)

Procedure:

  • Dissolve aldehyde and malononitrile in Ethanol at room temperature.

  • Add Piperidine dropwise. The reaction is often exothermic.

  • Stir at RT for 1–2 hours. If precipitation occurs, the product is likely forming.

  • Isolation: Cool to 0°C. Filter the precipitate and wash with cold Ethanol. This avoids aqueous workup and preserves the bromine handle for subsequent steps.

The Halogen Dance Mechanism

Understanding the Halogen Dance is critical when attempting to functionalize these rings using lithiation.[4] The diagram below illustrates the mechanism where a 2-bromo-thiophene derivative rearranges to the thermodynamically more stable 3-bromo or 5-bromo isomer.

HalogenDance Step1 Starting Material (2-Bromo-thiophene deriv.) Step2 Lithiated Intermediate A (Kinetic Product: Lithiation at C5) Step1->Step2 + LDA (Deprotonation) Step3 Halogen Transfer (Br moves to C5, Li moves to C2) Step2->Step3 + Starting Material (Intermolecular Exchange) Step4 Thermodynamic Equilibrium (Most stable Lithio-species) Step3->Step4 Equilibration Final Quenched Product (Rearranged Bromide) Step4->Final + Electrophile (E+)

Figure 2: Mechanism of the Base-Catalyzed Halogen Dance. The reaction is driven by the formation of the most stable carbanion.

References

  • BenchChem. (2025).[1][2][3][4][5][6][7] Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Retrieved from

  • Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Reviews. (Contextual grounding on mechanism).
  • Kobe University. (2018). Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Thiophenes and Knoevenagel Condensation. Retrieved from

  • National Institutes of Health (PMC). (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. Retrieved from

Sources

Technical Review: Synthetic Utility and Pharmacological Potential of 5-Bromo-2-ethylthiophene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthetic utility and pharmacological potential of 5-Bromo-2-ethylthiophene-3-carbaldehyde derivatives.

Executive Summary: The Trisubstituted Thiophene Advantage

The molecule 5-Bromo-2-ethylthiophene-3-carbaldehyde represents a highly privileged scaffold in modern medicinal chemistry and material science. Unlike simple mono-substituted thiophenes, this trisubstituted core offers three distinct vectors for orthogonal functionalization:

  • C5-Bromo Position: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira), allowing for the extension of the conjugated system or the introduction of biaryl pharmacophores.

  • C3-Formyl Group: A versatile electrophile ready for condensation reactions (Knoevenagel, Wittig, Schiff base formation) or cyclization to fused heterocycles like thienopyrimidines.

  • C2-Ethyl Group: A lipophilic anchor that modulates solubility, bioavailability, and steric fit within hydrophobic pockets of target proteins (e.g., SGLT2, kinases).

This guide synthesizes the literature to provide a roadmap for utilizing this core in the development of next-generation therapeutics and optoelectronic materials.

Synthetic Pathways: Constructing the Core

The synthesis of 5-Bromo-2-ethylthiophene-3-carbaldehyde requires precise regiocontrol to distinguish between the C3, C4, and C5 positions. Two primary strategies dominate the literature for this class of compounds.

Route A: The Vilsmeier-Haack Approach (Scalable)

This route relies on the electronic directing effects of the ethyl group.

  • Starting Material: 2-Ethylthiophene.[1][2]

  • Bromination: Electrophilic bromination (NBS or

    
    ) selectively occurs at the C5 position (alpha to sulfur) due to the activating effect of the heteroatom, yielding 2-bromo-5-ethylthiophene .
    
  • Formylation: The Vilsmeier-Haack reaction (

    
    ) introduces the aldehyde. With C5 blocked by bromine and C2 blocked by the ethyl group, substitution is forced to the beta-positions (C3 or C4). The C3 position is sterically more crowded but electronically favored due to the ortho-directing effect of the ethyl group (an electron-donating alkyl).
    
Route B: The Lithiation-Trapping Strategy (High Precision)

For high-purity applications, a lithiation strategy prevents isomer formation.

  • Precursor: 2-Ethyl-5-bromothiophene.[3]

  • Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C. The bulky base selectively deprotonates the C3 position (ortho to the ethyl group) over the C4 position.

  • Quenching: Addition of anhydrous DMF (Dimethylformamide) followed by acidic hydrolysis yields the C3-aldehyde exclusively.

Visualization: Synthetic Workflow

Synthesis Start 2-Ethylthiophene Step1 Bromination (NBS, DMF) Start->Step1 Inter 2-Bromo-5-ethylthiophene Step1->Inter Step2A Route A: Vilsmeier-Haack (POCl3, DMF, Heat) Inter->Step2A Electrophilic Subst. Step2B Route B: Lithiation (LDA, -78°C; then DMF) Inter->Step2B Directed Lithiation Product 5-Bromo-2-ethylthiophene- 3-carbaldehyde Step2A->Product Mix of isomers? Step2B->Product High Regioselectivity

Caption: Comparative synthetic routes highlighting the regioselectivity of Lithiation (Route B) versus Vilsmeier-Haack (Route A).

Medicinal Chemistry Applications

SGLT2 Inhibitor Analogs

The thiophene ring is a bioisostere for the phenyl ring found in gliflozins (e.g., Dapagliflozin). The 2-ethyl group specifically mimics the lipophilic interactions of the ethyl/ethoxy substituents found in next-generation SGLT2 inhibitors like Bexagliflozin .

  • Mechanism: The 5-bromo position allows for the attachment of the glucose moiety (via a linker) or a distal aryl ring, while the 3-carbaldehyde can be reduced to a benzylic alcohol or amine to interact with the hydrophilic regions of the SGLT2 active site.

Kinase Inhibitors (Thienopyrimidines)

The 3-carbaldehyde is a "linchpin" for cyclization. Condensation with guanidine or amidines yields thienopyrimidines , a scaffold privileged for inhibiting tyrosine kinases (e.g., EGFR, VEGFR).

  • Workflow:

    • Condensation: Aldehyde + Guanidine

      
       Dihydro-thienopyrimidine.
      
    • Oxidation: Aromatization to Thienopyrimidine.

    • Coupling: Suzuki coupling at C5 (Br) to introduce the "hinge-binding" motif.

Visualization: Pharmacophore Construction

Pharma cluster_0 Kinase Inhibitors cluster_1 SGLT2 / Metabolic Targets Core 5-Bromo-2-ethylthiophene- 3-carbaldehyde StepK1 Condensation w/ Amidine/Guanidine Core->StepK1 StepS1 Suzuki Coupling (Aryl Boronic Acids) Core->StepS1 TargetK Thienopyrimidine Scaffold StepK1->TargetK TargetS Biaryl Thiophene Gliflozin Analogs StepS1->TargetS

Caption: Divergent synthesis of Kinase and SGLT2 inhibitors from the common aldehyde precursor.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at C5

Objective: Functionalization of the bromine position to create biaryl derivatives. Reference Standard: Adapted from Journal of Materials Chemistry A [1] and MDPI Molecules [2].

  • Reagents:

    • Substrate: 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 eq)

    • Boronic Acid: Arylboronic acid (1.2 eq)[4]

    • Catalyst:

      
       (5 mol%)[2]
      
    • Base:

      
       (2.0 eq) or 
      
      
      
    • Solvent: 1,4-Dioxane : Water (4:1)

  • Procedure:

    • Degas the solvent mixture with Nitrogen for 15 minutes.

    • Add substrate, boronic acid, and base to the reaction vessel.[4][5][6]

    • Add catalyst under inert atmosphere.[4][5]

    • Heat to 90°C for 12-16 hours.

    • Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Cool to room temperature.[7] Dilute with water.[4]

    • Extract with Ethyl Acetate (3x).[6]

    • Wash organic layer with brine, dry over

      
      .[6]
      
    • Purify via silica gel column chromatography.[4]

Protocol 2: Knoevenagel Condensation at C3

Objective: Synthesis of chalcone derivatives (Michael acceptors) for anti-inflammatory screening. Reference Standard: Adapted from BenchChem Technical Guides [3].

  • Reagents:

    • Substrate: 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 mmol)

    • Active Methylene: Acetophenone derivative (1.0 mmol)

    • Base: NaOH (40% aq) or Piperidine (cat.)

    • Solvent: Ethanol[4]

  • Procedure:

    • Dissolve substrate and ketone in Ethanol.[4]

    • Add base dropwise at 0°C.[5]

    • Stir at Room Temperature for 4-6 hours.

    • Observation: Formation of a yellow/orange precipitate indicates chalcone formation.

  • Workup:

    • Pour into ice water. Acidify with dilute HCl.

    • Filter the solid precipitate and recrystallize from Ethanol.

Quantitative Data Summary: Derivative Activities

The following table summarizes biological activities of related 2-ethyl/alkyl-5-bromo-thiophene derivatives found in the literature, serving as a benchmark for the 3-carbaldehyde series.

Derivative ClassSubstitution (C5)Target / ActivityKey Metric (IC50/EC50)Ref
Thienopyrimidine Phenyl-ureaVEGFR-2 (Kinase)12 - 50 nM[4]
Biaryl Thiophene 4-TolylAntibacterial (S. Typhi)MIC: 3.125 mg/mL[2]
Chalcone 3,4-DimethoxyphenylAnti-inflammatoryLow

M range
[3]
Thiophene Ester 2-EthylhexylSpasmolyticEC50: ~1.26

M
[2]

References

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells Source: Royal Society of Chemistry (Journal of Materials Chemistry A) URL:[Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities Source: NIH / PMC (Molecules) URL:[Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Antiproliferative Evaluation Source: MDPI (Molecules) URL:[Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Aldehyde-Terminated Conductive Polymers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific synthetic utility of 5-Bromo-2-ethylthiophene-3-carbaldehyde in the context of conductive polymers.

Scientific Constraint Analysis: The precursor 5-Bromo-2-ethylthiophene-3-carbaldehyde possesses a specific substitution pattern that dictates its role in polymer chemistry:

  • Position 2 (Ethyl): This alkyl group blocks one of the two

    
    -positions required for standard linear polymerization (2,5-linkage). Therefore, this molecule cannot serve as the primary repeating unit for a linear polymer.
    
  • Position 5 (Bromine): This is a highly reactive site for cross-coupling (Suzuki/Stille) or Grignard formation.

  • Position 3 (Aldehyde): A versatile handle for bio-conjugation (Schiff base formation) or electronic tuning (Knoevenagel condensation).

Precursor: 5-Bromo-2-ethylthiophene-3-carbaldehyde (CAS: 1150223-09-8) Target Application: Bio-functionalized Organic Electronics & Biosensors

Abstract & Strategic Utility

In the development of organic bio-electronics, the interface between the conductive polymer and biological media is critical.[1][2] Standard conductive polymers like P3HT or PEDOT lack specific binding sites. 5-Bromo-2-ethylthiophene-3-carbaldehyde serves as a specialized "End-Capping" reagent. Its mono-bromo functionality allows it to terminate a growing polymer chain, installing a single, highly reactive aldehyde group at the polymer terminus. This enables the precise attachment of antibodies, DNA, or drug molecules to the conductive backbone without disrupting the electronic conjugation length.

Chemical Logic & Mechanism

The synthesis relies on the Kumada Catalyst Transfer Polycondensation (KCTP) , often referred to as the GRIM (Grignard Metathesis) method. This "Living Polymerization" mechanism allows for the sequential addition of monomers.

  • Initiation: A nickel catalyst inserts into a di-bromo monomer.

  • Propagation: The chain grows via a chain-growth mechanism.

  • Termination (The Critical Step): The addition of 5-Bromo-2-ethylthiophene-3-carbaldehyde reacts with the active Nickel-polymer complex. Because the ethyl group at the C2 position blocks further reaction, the polymerization stops, and the aldehyde is installed exclusively at the chain end.

Visualization: Synthesis Pathway

G Start Precursor: 2,5-Dibromo-3-hexylthiophene Activation Activation: GRIM (t-BuMgCl) Start->Activation Mg/THF Growth Propagation: Ni(dppp)Cl2 Catalyst Activation->Growth Polymerization Terminator End-Capper: 5-Bromo-2-ethylthiophene- 3-carbaldehyde Growth->Terminator In Situ Addition Product Final Polymer: Aldehyde-P3HT Terminator->Product Quenching App Application: Bio-Conjugation (Schiff Base) Product->App R-NH2

Figure 1: Workflow for the precision end-capping of P3HT using the target aldehyde precursor.

Experimental Protocols

Protocol A: Synthesis of Aldehyde-Functionalized P3HT (P3HT-CHO)

Objective: Synthesize a conductive polymer with a defined molecular weight and a single terminal aldehyde group.

Reagents:

  • Monomer: 2,5-Dibromo-3-hexylthiophene (1.0 eq)

  • Terminator: 5-Bromo-2-ethylthiophene-3-carbaldehyde (0.2 eq)

  • Catalyst: Ni(dppp)Cl₂ (0.02 eq)

  • Reagent: tert-Butylmagnesium chloride (2.0 M in ether)

  • Solvent: Anhydrous THF (Dry/Degassed)

Step-by-Step Methodology:

  • Monomer Activation (GRIM Step):

    • In a glovebox (N₂ atmosphere), dissolve 2,5-Dibromo-3-hexylthiophene (1.0 g, 2.44 mmol) in anhydrous THF (10 mL).

    • Add tert-butylmagnesium chloride (2.44 mmol) dropwise at room temperature.

    • Stir for 2 hours. Note: This generates the active organomagnesium species.

  • Polymerization:

    • Add Ni(dppp)Cl₂ (26 mg, 0.048 mmol) suspended in THF.

    • Stir at room temperature for 30–60 minutes. The solution will turn dark purple/orange, indicating polymer growth.

    • Critical Control: The reaction time determines molecular weight. For sensor applications, 45 minutes is typically optimal (approx. 10–15 kDa).

  • End-Capping (The Target Step):

    • Add 5-Bromo-2-ethylthiophene-3-carbaldehyde (107 mg, 0.49 mmol) dissolved in 2 mL THF directly to the reaction mixture.

    • Stir for 12 hours.

    • Mechanism:[1][3] The Ni-catalyst sitting at the end of the polymer chain undergoes oxidative addition to the 5-Br bond of the aldehyde, coupling it to the chain. The 2-ethyl group prevents further monomer insertion.

  • Quenching & Purification:

    • Pour the mixture into cold methanol (200 mL) containing 2M HCl (5 mL) to precipitate the polymer.

    • Filter the dark solid.

    • Soxhlet Extraction: Wash sequentially with Methanol (removes salts/monomers), Hexanes (removes low MW oligomers), and finally extract the product with Chloroform.

  • Validation:

    • Concentrate the Chloroform fraction and dry under vacuum.

Protocol B: Post-Polymerization Bio-Functionalization

Objective: Verify the activity of the aldehyde group by attaching a primary amine (simulating a protein/drug).

  • Dissolution: Dissolve 10 mg of P3HT-CHO in 5 mL of Chloroform.

  • Coupling: Add an excess of n-butylamine (or a specific drug molecule with a primary amine) and a catalytic amount of acetic acid.

  • Incubation: Stir at 40°C for 4 hours.

  • Reduction (Optional): To stabilize the linkage (converting Imine to Amine), add Sodium Cyanoborohydride (NaBH₃CN).

Characterization & Quality Control

To ensure the synthesis was successful, specific spectral signatures must be verified.

TechniqueParameterExpected ObservationInterpretation
¹H-NMR Chemical Shift (

)
Peak at ~10.0 ppm Confirms presence of the Aldehyde (-CHO) proton.
¹H-NMR Integration RatioRatio of CHO proton to Thiophene backboneCalculates End-Group Fidelity . A 1:N ratio (where N is degree of polymerization) confirms mono-functionalization.
GPC Molecular Weight (

)
10,000 – 20,000 g/mol Confirms polymerization occurred. Narrow PDI (<1.3) indicates controlled GRIM mechanism.
FT-IR WavenumberBand at ~1670 cm⁻¹ C=O stretching vibration of the aldehyde.
Cyclic Voltammetry HOMO/LUMOOnset Oxidation ~0.4 VConfirms the electronic integrity of the polythiophene backbone is maintained.
Visualization: Bio-Functionalization Logic

D Monomer Aldehyde-P3HT Surface (Hydrophobic/Conductive) Intermediate Schiff Base Formation (Imine Linkage) Monomer->Intermediate + R-NH2 / H+ Reagent Target Biomolecule (R-NH2) Reagent->Intermediate Final Stable Bio-Interface (Secondary Amine) Intermediate->Final Reduction (NaBH3CN)

Figure 2: Chemical pathway for converting the aldehyde-functionalized polymer into a bioactive interface.

Troubleshooting & Optimization

  • Issue: Low End-Group Incorporation (No Aldehyde Signal in NMR).

    • Cause: Catalyst death ("termination") occurred before the end-capper was added, or the end-capper was wet.

    • Solution: Ensure the 5-Bromo-2-ethylthiophene-3-carbaldehyde is strictly anhydrous. Add it immediately after the polymerization time is reached. Increase the equivalents of the end-capper to 0.5 eq.

  • Issue: Broad PDI (>1.5) or Low Conductivity.

    • Cause: Slow initiation or impurities in the 2,5-dibromo monomer.

    • Solution: Recrystallize the starting monomer from ethanol. Ensure the Ni(dppp)Cl₂ is fresh.

  • Issue: Solubility.

    • Insight: The "Ethyl" group on the end-capper is short. If the main chain is P3HT (hexyl), solubility is fine. If the main chain is unsubstituted polythiophene, the polymer will crash out. Always use alkylated thiophenes (hexyl, octyl) for the main backbone.

References

  • Jeffries-EL, M., et al. (2005). "In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) using the Grignard Metathesis Polymerization Method." Macromolecules.

  • Bhattarai, J. K., et al. (2019). "Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers." ACS Applied Materials & Interfaces.

  • McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials.

  • Sigma-Aldrich. "Product Specification: 5-Bromothiophene-3-carboxaldehyde Derivatives."

  • BenchChem. "Synthesis of Conductive Polymers from Thiophene-carbaldehyde Derivatives."

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 5-Bromo-2-ethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic functionalization of 5-Bromo-2-ethylthiophene-3-carbaldehyde via Suzuki-Miyaura cross-coupling. This substrate represents a "push-pull" thiophene system: the electron-withdrawing formyl group at C3 activates the C5-bromide towards oxidative addition, while the electron-donating ethyl group at C2 modulates solubility and lipophilicity without significantly hindering the reaction center.

This document provides two validated protocols:

  • Protocol A (Standard): A robust, high-yielding method using Pd(PPh₃)₄ for standard aryl boronic acids.

  • Protocol B (High-Performance): A Pd(dppf)Cl₂-based system for sterically demanding or electron-poor coupling partners.

Substrate Analysis & Mechanistic Insight[1][2]

Electronic & Steric Environment

The reactivity of 5-Bromo-2-ethylthiophene-3-carbaldehyde is governed by the interplay of its substituents:

  • C5-Br (Reactive Center): This position is electronically activated by the C3-formyl group (–CHO). The aldehyde withdraws electron density via conjugation, lowering the energy of the C–Br

    
     orbital and facilitating rapid oxidative addition of Palladium(0).
    
  • C3-CHO (Activator/Risk Factor): While it promotes coupling, the aldehyde is susceptible to side reactions (e.g., Cannizzaro disproportionation or aldol condensation) in the presence of strong hydroxide bases. Therefore, carbonate or phosphate bases are preferred.

  • C2-Ethyl (Modulator): This alkyl group provides steric bulk adjacent to the aldehyde but is remote from the C5 reaction center. Its primary role is enhancing solubility in organic solvents (Toluene, Dioxane) compared to the methyl or unsubstituted analogues.[1]

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation provided by the thiophene core.

SuzukiCycle cluster_notes Substrate Specifics Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for Chlorides, Fast for 5-Br-Thiophene) Pd0->OxAdd + Substrate (R-Br) PdII_Int Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_Int TransMet Transmetallation (Base Activated Boronate) PdII_Int->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd(II) Complex RedElim->Pd0 - Product Note1 C3-CHO activates C5-Br via electron withdrawal Note1->OxAdd Note2 Base choice critical to preserve CHO Note2->TransMet

Figure 1: Catalytic cycle emphasizing the activation of the oxidative addition step by the electron-deficient thiophene ring.

Experimental Protocols

Protocol A: General Purpose (Pd(PPh₃)₄ / Na₂CO₃)

Best for: Standard phenyl, tolyl, and electron-rich boronic acids. Mechanism: Uses the robust tetrakis(triphenylphosphine)palladium(0). The phosphine ligands are labile enough to allow oxidative addition but stable enough to prevent catalyst decomposition (Pd black formation) under mild heating.

Reagents:

  • Substrate: 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 – 5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Nitrogen (N₂) or Argon.[2][3]

  • Charging: Add the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) to the flask against a positive pressure of inert gas.

    • Note: Adding the catalyst to the solid mixture before solvent helps prevent immediate oxidation in air, provided the exposure is brief.

  • Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

  • Base Addition: Add the 2.0 M Na₂CO₃ solution.

    • Critical: The biphasic mixture (Dioxane/Water) requires vigorous stirring to ensure efficient transmetallation at the interface.

  • Degassing: Sparge the mixture with N₂ for 10–15 minutes. Oxygen is the enemy of Pd(0) and leads to homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 85–90 °C for 4–12 hours. Monitor via TLC (typically 20% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Cool to room temperature.[2][4][5][6]

    • Dilute with Ethyl Acetate (EtOAc) and water.[7][2][4]

    • Separate layers; extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[6]

  • Purification: Flash column chromatography on silica gel.

Protocol B: Sterically Demanding (Pd(dppf)Cl₂ / K₃PO₄)

Best for: Ortho-substituted boronic acids, electron-deficient boronic acids, or substrates prone to dehalogenation.[1] Mechanism: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a large bite angle, facilitating the reductive elimination step which is often the bottleneck for bulky substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[2]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid or 2M aq)

  • Solvent: Toluene : Water (4:1 ratio)[2][4]

Procedure Modifications:

  • Use Toluene/Water (4:[2][4]1) as the solvent system.[8][9][10] Toluene is less miscible with water than dioxane, protecting the catalyst from bulk water while allowing phase-transfer catalysis at the interface.

  • Heat to 100 °C .

  • K₃PO₄ is more basic than carbonate but less nucleophilic than hydroxide, minimizing aldehyde side reactions while driving the transmetallation of hindered boronic acids.

Experimental Workflow Visualization

Workflow Start Start: Weigh Reagents Degas Degas Solvents (N2 Sparging) Start->Degas Mix Combine: Substrate + Boronic Acid + Catalyst + Base Degas->Mix Heat Reflux 85-100°C (4-12 hrs) Mix->Heat Monitor Monitor: TLC / LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Workup: EtOAc Extraction Brine Wash Monitor->Workup Complete Purify Purification: Column Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis of 5-aryl-2-ethylthiophene-3-carbaldehydes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition failure or catalyst death.Switch to Protocol B (Pd(dppf)Cl₂). Increase catalyst loading to 5 mol%. Ensure strict inert atmosphere.
Dehalogenation (Product is 2-ethylthiophene-3-CHO)"Hydride" source in reaction (often from excess water or alcohol solvents).Reduce water content (use anhydrous dioxane with powdered K₃PO₄). Lower temperature to 70 °C.
Homocoupling (Ar-Ar dimer)Presence of Oxygen.[6]Re-degas solvents vigorously. Ensure the system is under positive N₂ pressure.
Aldehyde Degradation Base is too strong (Cannizzaro).Switch from K₃PO₄ or Na₂CO₃ to weaker bases like NaHCO₃ or KF. Avoid hydroxide bases (NaOH/KOH).
Black Precipitate Pd precipitation (Pd black).Ligand concentration is too low. Add free ligand (e.g., 2-5 mol% PPh₃) to stabilize the active species.

References

  • Suzuki-Miyaura Cross-Coupling of Bromothiophenes

    • Title: Synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives via Suzuki cross-coupling.[10][11]

    • Source: ResearchG
    • URL:[Link] (Extrapolated from 3-hexyl analogues)

  • General Suzuki Protocols for Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling: Application Notes and Protocols.[2]

    • Source: BenchChem[2]

  • Mechanistic Considerations for Thiophene Aldehydes

    • Title: Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Catalyst Selection (Pd(dppf)Cl₂ vs Pd(PPh₃)₄)

    • Title: Suzuki-Miyaura Coupling - Reaction Mechanism and Conditions.[2][12]

    • Source: Organic Chemistry Portal[13]

    • URL:[Link]

Sources

Application Note: Knoevenagel Condensation with 5-Bromo-2-ethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the Knoevenagel condensation of 5-Bromo-2-ethylthiophene-3-carbaldehyde (CAS: 938623-90-4) with active methylene compounds. This specific substrate is a high-value scaffold in drug discovery; the 5-bromo position allows for downstream palladium-catalyzed coupling (Suzuki, Sonogashira), while the 2-ethyl group provides lipophilicity and steric modulation often required for kinase inhibitor specificity.

We present two validated methodologies:

  • Method A (Classical): Piperidine-catalyzed condensation for robust scale-up.

  • Method B (Green/High-Throughput): Aqueous DBU-mediated reaction for rapid library generation.

Substrate Analysis & Reactivity Profile

Structural Considerations

The substrate features three distinct electronic/steric environments that influence reaction kinetics:

  • C3-Formyl Group (Reactive Center): The aldehyde at position 3 is less electrophilic than position 2 isomers due to the sulfur atom's inductive effect but remains highly reactive compared to benzaldehyde.

  • C2-Ethyl Group (Steric Gate): The ethyl group exerts mild steric pressure on the formyl group. While not blocking reactivity, it may require slightly elevated temperatures compared to un-substituted thiophenes to achieve full conversion.

  • C5-Bromo Group (Electronic Tuner): The bromine atom is electron-withdrawing by induction, slightly activating the aldehyde toward nucleophilic attack, while serving as a "handle" for subsequent functionalization.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical decision points for selecting the active methylene partner.

Knoevenagel_Mechanism Start 5-Bromo-2-ethylthiophene- 3-carbaldehyde Attack Nucleophilic Attack (Tetrahedral Intermediate) Start->Attack Partner Active Methylene (Z-CH2-Z') Enolate Enolate Formation Partner->Enolate Deprotonation Base Base Catalyst (Piperidine/DBU) Base->Enolate Enolate->Attack Elimination Dehydration (-H2O) Attack->Elimination Product_A Acrylic Acid Derivative (via Malonic Acid) Elimination->Product_A Decarboxylation (Doebner Modification) Product_B Vinyl Nitrile/Ester (via Malononitrile/Cyanoacetate) Elimination->Product_B Direct

Figure 1: Mechanistic pathway for Knoevenagel condensation. The choice of active methylene determines the final workup (acidic quench vs. decarboxylation).

Experimental Protocols

Method A: Classical Doebner Modification (Synthesis of Acrylic Acids)

Target Product: (E)-3-(5-bromo-2-ethylthiophen-3-yl)acrylic acid Application: Precursor for amides or esters in lead optimization.

Reagents:

  • Substrate: 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 equiv)

  • Reagent: Malonic acid (1.2 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Pyridine (5.0 volumes) or Ethanol (10 volumes)

Protocol:

  • Setup: Charge a round-bottom flask with the aldehyde (e.g., 1.0 g) and malonic acid (1.2 equiv).

  • Solvation: Dissolve in Ethanol (10 mL). Note: Pyridine is the classical solvent but Ethanol is preferred for easier workup if the substrate solubility permits.

  • Catalysis: Add Piperidine (0.1 equiv) dropwise.

  • Reaction: Heat to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear; a lower Rf acid spot will appear (streaking is normal).

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute residue with water (20 mL) and acidify to pH 1–2 with 1M HCl.

    • Precipitation: The acrylic acid product usually precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water (9:1) if necessary.

Method B: Green Aqueous Protocol (Synthesis of Nitriles)

Target Product: 2-((5-bromo-2-ethylthiophen-3-yl)methylene)malononitrile Application: High-throughput library synthesis; intermediate for heterocycles.

Reagents:

  • Substrate: 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 equiv)

  • Reagent: Malononitrile (1.1 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 equiv)

  • Solvent: Water:Ethanol (1:1) or Pure Water (micellar conditions)

Protocol:

  • Setup: In a vial, mix the aldehyde and malononitrile.

  • Solvation: Add Water:Ethanol (1:1) (5 volumes).[5][6]

  • Catalysis: Add DBU (5 mol%).

  • Reaction: Stir vigorously at Room Temperature for 30–60 minutes.

    • Observation: The reaction is often exothermic and rapid. The product frequently precipitates out of the aqueous medium.

  • Workup:

    • Filter the precipitate directly.

    • Wash with water (2x) and cold ethanol (1x).

    • Dry in a vacuum oven at 40°C.

  • Validation: This method typically yields >90% purity without chromatography.

Data & Characterization

The following table summarizes the expected analytical data for the acrylic acid derivative (Method A product).

FeatureExpected Signal (¹H NMR, 400 MHz, DMSO-d₆)Assignment
Vinyl H (β) Doublet, δ 7.6 – 7.9 ppm (J ≈ 15-16 Hz)Trans-alkene proton
Vinyl H (α) Doublet, δ 6.2 – 6.5 ppm (J ≈ 15-16 Hz)Proton alpha to COOH
Thiophene H Singlet, δ 7.2 – 7.5 ppmC4-H (only ring proton)
Ethyl CH₂ Quartet, δ 2.7 – 2.9 ppmMethylene at C2
Ethyl CH₃ Triplet, δ 1.2 – 1.3 ppmMethyl terminal
COOH Broad Singlet, δ 12.0 – 12.5 ppmCarboxylic Acid

Mass Spectrometry (ESI):

  • Expected Mass (M-H)⁻: 260.9 / 262.9 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Troubleshooting & Optimization

Issue: Incomplete Conversion (Steric Hindrance)

  • Cause: The 2-ethyl group may slow the approach of the nucleophile.

  • Solution: Switch to Method A but use Toluene as solvent with a Dean-Stark trap to continuously remove water, driving the equilibrium forward.

Issue: Decarboxylation Failure (Method A)

  • Cause: Insufficient heat or basicity.

  • Solution: Ensure the reaction is refluxing vigorously. If using ethanol, switch to Pyridine/Piperidine (Doebner conditions) which facilitates decarboxylation more effectively than ethanol alone.

Issue: Side Reactions (Bromine Loss)

  • Cause: Palladium contamination in glassware or excessive heating with strong nucleophiles.

  • Solution: The C5-Br bond is relatively stable under Knoevenagel conditions. Avoid using strong reducing agents or transition metals during this step.

References

  • General Knoevenagel Protocol on Thiophenes

    • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. Link

  • Green Chemistry Modification (DBU/Water)

    • Wang, X. S., et al. (2018). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Link

  • Analogous Synthesis (5-Bromothiophene derivatives)

    • Royal Society of Chemistry.[4][7] (2013).[4][7][8] Synthesis of 5-ethynylthiophene-2-carboxylic acid and related brominated precursors. Journal of Materials Chemistry A. Link

  • Substrate Data (5-Bromo-2-ethylthiophene-3-carbaldehyde)

    • Fisher Scientific. (2025).[9] Safety Data Sheet: 5-Bromothiophene-2-carbaldehyde (Analogous Safety Data). Link

Sources

Application Note: Selective Reduction of 5-Bromo-2-ethylthiophene-3-carbaldehyde to (5-Bromo-2-ethylthiophen-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the optimized protocol for the chemoselective reduction of 5-Bromo-2-ethylthiophene-3-carbaldehyde to its corresponding primary alcohol, (5-Bromo-2-ethylthiophen-3-yl)methanol . The procedure utilizes Sodium Borohydride (


) in methanol, a system chosen for its ability to reduce the formyl group while preserving the sensitive C-Br bond and the thiophene aromaticity. This document includes mechanistic insights, a step-by-step experimental workflow, safety considerations, and quality control parameters relevant to pharmaceutical intermediate synthesis.

Introduction & Strategic Analysis

Thiophene-based alcohols are critical building blocks in medicinal chemistry, serving as precursors for SGLT2 inhibitors, kinase inhibitors, and advanced materials. The specific transformation of 5-Bromo-2-ethylthiophene-3-carbaldehyde presents a dual challenge:

  • Regioselectivity: The aldehyde at position 3 is sterically flanked by the ethyl group at position 2.

  • Chemoselectivity: The bromine at position 5 is a valuable functional handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Harsh reducing agents like Lithium Aluminum Hydride (

    
    ) or catalytic hydrogenation pose a risk of hydrodebromination (loss of the Br atom) or ring reduction.
    

Sodium Borohydride (


)  is selected as the reagent of choice. It acts as a nucleophilic hydride source that is sufficiently reactive to reduce the aldehyde but kinetically inert toward the electron-rich bromothiophene ring under standard conditions.
Reaction Scheme

Mechanism and Critical Parameters

The reduction proceeds via a nucleophilic addition of the hydride ion (


) from the borohydride complex to the carbonyl carbon of the aldehyde.
  • Activation: The protic solvent (Methanol) activates the carbonyl oxygen via hydrogen bonding and facilitates the ligand exchange on boron.

  • Hydride Transfer: The borohydride delivers a hydride to the carbonyl carbon, forming an alkoxyborate intermediate.

  • Hydrolysis: Upon acidic workup (or reaction with solvent), the B-O bond is cleaved to release the free alcohol.

Key Control Point: The reaction temperature is maintained at


 initially to suppress any potential side reactions or "runaway" exotherms, although the ethyl group provides enough steric bulk to moderate the reaction rate compared to unhindered aldehydes.

Experimental Protocol

Materials & Reagents[1][2]
ReagentMW ( g/mol )Equiv.[1][2]Role
5-Bromo-2-ethylthiophene-3-carbaldehyde ~219.11.0Substrate
Sodium Borohydride (

)
37.830.6 - 1.0Reducing Agent
Methanol (anhydrous) 32.04SolventReaction Medium
Ammonium Chloride (sat. aq.) 53.49QuenchProton Source
Ethyl Acetate (EtOAc) 88.11SolventExtraction
Step-by-Step Procedure

Step 1: Preparation of Substrate Solution

  • In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 equiv) in Methanol (

    
     concentration relative to substrate).
    
  • Note: If the substrate is not fully soluble in pure methanol, a co-solvent mixture of MeOH:THF (4:1) can be used.[3][1][2][4][5][6][7][8][9][10]

Step 2: Cooling

  • Place the reaction flask in an ice-water bath and cool to

    
    . Allow the solution to equilibrate for 10 minutes.
    

Step 3: Reagent Addition

  • Add

    
      (0.6 equiv) portion-wise over 10–15 minutes.
    
  • Critical: Do not dump the reagent all at once. Rapid gas evolution (

    
    ) can occur. The theoretical stoichiometry is 0.25 eq (since 1 mole of 
    
    
    
    provides 4 hydrides), but 0.6–1.0 eq is standard to ensure rapid, complete conversion.

Step 4: Reaction Monitoring

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Stir for 1–2 hours.

  • QC Check: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][4] The aldehyde spot (usually higher

    
    , UV active) should disappear, replaced by the more polar alcohol spot.
    

Step 5: Quenching

  • Once complete, cool the flask back to

    
    .
    
  • Slowly add saturated aqueous Ammonium Chloride (

    
    )  solution.
    
  • Caution: This step destroys excess borohydride and releases hydrogen gas. Ensure good ventilation.

Step 6: Workup and Isolation

  • Remove the bulk of the Methanol under reduced pressure (Rotavap) to avoid emulsion formation (optional but recommended).

  • Dilute the aqueous residue with water and extract with Ethyl Acetate (

    
    ) .
    
  • Combine the organic layers and wash with Brine (

    
    ).
    
  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .[11]
    
  • Filter and concentrate in vacuo to yield the crude alcohol.

Step 7: Purification

  • The crude product is often pure enough for the next step (>95%).

  • If necessary, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Process Visualization (Workflow)

ReductionWorkflow Start Start: Dissolve Aldehyde in MeOH Cool Cool to 0°C Start->Cool Add Add NaBH4 (Portion-wise) Cool->Add React Warm to RT Stir 1-2 Hours Add->React Check QC: TLC/HPLC (Aldehyde Consumed?) React->Check Check->React No (Add more NaBH4) Quench Quench with Sat. NH4Cl Check->Quench Yes Extract Extract with EtOAc Wash with Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry End Final Product: (5-Bromo-2-ethylthiophen-3-yl)methanol Dry->End

Caption: Operational workflow for the NaBH4 reduction of 5-Bromo-2-ethylthiophene-3-carbaldehyde.

Characterization & Quality Control

Upon isolation, the identity of the product should be verified using the following spectroscopic markers.

Expected NMR Data
  • 
     NMR (
    
    
    
    ):
    • 
       6.9–7.0 ppm (s, 1H):  Thiophene ring proton at position 4. (Loss of aldehyde proton at ~9.8 ppm).
      
    • 
       4.5–4.7 ppm (s or d, 2H):  Methylene protons (
      
      
      
      ) adjacent to the ring.
    • 
       2.7–2.8 ppm (q, 2H):  Ethyl group methylene (
      
      
      
      ).
    • 
       1.2–1.3 ppm (t, 3H):  Ethyl group methyl (
      
      
      
      ).
    • 
       ~1.8 ppm (br s, 1H):  Hydroxyl proton (
      
      
      
      ), exchangeable with
      
      
      .
Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Conversion Old/Inactive

Use fresh reagent; add 0.2 eq extra.
New Spot (Non-polar) Debromination (rare)Reaction too hot or Pd contamination. Keep at

.
Emulsion during Workup Methanol remainingEvaporate MeOH before extraction; add more Brine.
Product Decomposition Acid sensitivityAvoid strong acid quench; use

. Store cold.

Safety Information (SDS Highlights)

  • 5-Bromo-2-ethylthiophene-3-carbaldehyde: Irritant to eyes, respiratory system, and skin. Handle in a fume hood.

  • Sodium Borohydride: Water-reactive solid. Toxic if swallowed. Releases flammable hydrogen gas upon contact with acids or water.

  • Thiophene Derivatives: Many are organosulfur compounds with distinct odors; waste must be segregated into halogenated/sulfur waste streams.

References

  • General Procedure for Bromothiophene Aldehyde Reduction

    • Synthesis of (3,5-dibromothiophen-2-yl)methanol via NaBH4 reduction.
    • Source: MDPI, Molecules2021 .

  • Stability of Bromothiophenes in Reduction

    • Design, synthesis, and spasmolytic activity of thiophene-based derivatives.[12]

    • Source: NIH / PubMed Central.

  • Reagent Properties (Sodium Borohydride)

    • Sodium Borohydride: Reactivity and Selectivity.[6]

    • Source: Organic Chemistry Portal.[13]

  • Substrate Analog Data

    • 5-Bromothiophene-3-carboxaldehyde Physical Properties.
    • Source: Sigma-Aldrich.

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromo-2-ethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Thiophene-Based Schiff Bases

Schiff bases derived from heterocyclic scaffolds are a cornerstone in medicinal chemistry and materials science. The thiophene ring, in particular, is a privileged structure, analogous to a benzene ring but with distinct electronic properties conferred by the sulfur heteroatom. When incorporated into a Schiff base framework via the azomethine (-C=N-) linkage, these compounds exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The imine bond is crucial for many of these biological functions.[1]

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel Schiff bases starting from 5-Bromo-2-ethylthiophene-3-carbaldehyde. This specific starting material offers a unique combination of electronic and steric features: the electron-withdrawing bromo group and the electron-donating ethyl group on the thiophene ring, which modulate the reactivity of the aldehyde at the 3-position. Understanding and leveraging these properties are key to the successful synthesis of a diverse library of Schiff base candidates for drug discovery and development.

Chemical Logic and Reaction Design

The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and an aldehyde, resulting in the formation of an imine and water.[3] The reaction is reversible and typically catalyzed by either an acid or a base.[4]

Understanding the Reactivity of 5-Bromo-2-ethylthiophene-3-carbaldehyde

The reactivity of the carbonyl group in 5-Bromo-2-ethylthiophene-3-carbaldehyde is influenced by the electronic effects of the substituents on the thiophene ring.

  • Electron-donating group (EDG): The 2-ethyl group is an electron-donating group, which slightly deactivates the carbonyl carbon towards nucleophilic attack by increasing electron density.

  • Electron-withdrawing group (EWG): The 5-bromo group is an electron-withdrawing group, which activates the carbonyl carbon towards nucleophilic attack by decreasing electron density.

The interplay of these opposing electronic effects, along with the steric hindrance from the ethyl group, necessitates careful optimization of reaction conditions to achieve high yields.

General Synthetic Workflow

The synthesis of Schiff bases from 5-Bromo-2-ethylthiophene-3-carbaldehyde follows a logical and straightforward workflow. The process begins with the careful selection of reagents and solvents, followed by the reaction under optimized conditions, and concludes with the isolation and purification of the final product.

Schiff Base Synthesis Workflow reagents Reagent Selection (Aldehyde, Amine, Solvent, Catalyst) reaction Reaction Setup & Monitoring (Temperature, Time, TLC) reagents->reaction Condensation workup Product Isolation (Filtration/Extraction) reaction->workup Reaction Completion purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: General workflow for the synthesis of Schiff bases.

Detailed Experimental Protocols

Safety Precautions: 5-Bromo-2-ethylthiophene-3-carbaldehyde and related brominated thiophenes should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

Protocol 1: Synthesis of a Schiff Base with an Aromatic Amine (e.g., Aniline)

This protocol outlines the synthesis of N-( (5-bromo-2-ethylthiophen-3-yl)methylene)aniline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
5-Bromo-2-ethylthiophene-3-carbaldehyde219.10102.19 g
Aniline93.13100.91 mL
Absolute Ethanol--40 mL
Glacial Acetic Acid-Catalytic2-3 drops

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2.19 g (10 mmol) of 5-Bromo-2-ethylthiophene-3-carbaldehyde in 20 mL of absolute ethanol.

  • In a separate beaker, dissolve 0.91 mL (10 mmol) of aniline in 20 mL of absolute ethanol.

  • Add the aniline solution dropwise to the aldehyde solution with continuous stirring at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Once the reaction is complete (as indicated by the disappearance of the limiting reagent on the TLC plate), allow the mixture to cool to room temperature.

  • The Schiff base product is expected to precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure crystalline Schiff base.

  • Dry the purified crystals in a desiccator over a suitable drying agent.

Protocol 2: Synthesis of a Schiff Base with an Aliphatic Amine (e.g., Benzylamine)

This protocol describes the synthesis of 1-(5-bromo-2-ethylthiophen-3-yl)-N-benzylmethanimine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
5-Bromo-2-ethylthiophene-3-carbaldehyde219.10102.19 g
Benzylamine107.15101.1 mL
Methanol--40 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.19 g (10 mmol) of 5-Bromo-2-ethylthiophene-3-carbaldehyde in 30 mL of methanol.

  • Add 1.1 mL (10 mmol) of benzylamine to the solution with continuous stirring at room temperature. For many aliphatic amines, the reaction can proceed efficiently without a catalyst.

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the Schiff base may be indicated by a change in color or the formation of a precipitate.

  • Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 7:3).

  • If a precipitate forms, collect it by filtration. If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, if solid, can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water. If the product is an oil, purification can be achieved by column chromatography on silica gel.

Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

Characterization Techniques product Synthesized Schiff Base ftir FTIR Spectroscopy product->ftir C=N stretch nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Azomethine proton & carbon ms Mass Spectrometry product->ms Molecular Ion Peak

Caption: Key techniques for Schiff base characterization.

FTIR Spectroscopy: The most significant evidence for the formation of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically in the range of 1600-1650 cm⁻¹.[10][11] The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction.[12]

NMR Spectroscopy:

  • ¹H NMR: A characteristic singlet signal for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm.[10][13] The signals corresponding to the aromatic and aliphatic protons of the thiophene and amine moieties will also be present.

  • ¹³C NMR: The carbon of the azomethine group will show a signal in the range of δ 150-165 ppm.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming the elemental composition. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the product.

Applications in Drug Development

Schiff bases derived from thiophene are of significant interest to drug development professionals due to their diverse pharmacological activities.[1][2] The presence of the thiophene ring often enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

Potential Biological Activities:

  • Antimicrobial and Antifungal Activity: Thiophene-based Schiff bases have demonstrated potent activity against a range of bacteria and fungi.[14] Their metal complexes often exhibit enhanced biological activity compared to the free ligands.[2]

  • Anticancer Activity: Several studies have reported the cytotoxic effects of thiophene Schiff bases against various cancer cell lines.[10]

  • Anti-inflammatory Activity: The anti-inflammatory potential of these compounds is also an active area of research.[4]

The diverse biological profile of these compounds makes them attractive candidates for further investigation and lead optimization in drug discovery programs.

References

  • Janem, A. A. A.-R. (n.d.). Synthesis and Biological Activity of New Heterocyclic Schiff Bases.
  • Sehrawat, S., Sandhu, N., et al. (2022). Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. Journal of Molecular Structure.
  • Ferreira, J. M. G. O., et al. (n.d.).
  • Khan, S. A., et al. (2020). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega.
  • Royal Society of Chemistry. (n.d.).
  • Abu-Dief, A. M., & Mohamed, I. M. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scientific Research Publishing.
  • Naliapara, H. M., et al. (2025, August 7). Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives.
  • International Journal for Multidisciplinary Research. (2024, July 15). Overview of Biological Activities and Synthesis of Schiff Base.
  • Arulmurugan, S., et al. (n.d.). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry.
  • Tambe, S. D., et al. (2020). Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions. Beilstein Journal of Organic Chemistry.
  • Journal of Chemical Society of Pakistan. (2024, February 2).
  • Google Patents. (n.d.). US2784174A - Condensation products of thiophenes with formaldehyde and hydroxylamine salts.
  • ACS Publications. (2023, May 12). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking | ACS Omega.
  • Heliyon. (2020, February 11).
  • SciSpace. (n.d.). Synthesis of Schiff Bases by Non-Conventional Methods.
  • BenchChem. (n.d.).
  • Seshaiah, K., et al. (2020, September 5). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL STUDIES OF SCHIFF BASE WITH 2-AMINO BENZIMIDAZOLE AND 5-METHYL. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
  • ChemicalBook. (n.d.). N-Benzylideneaniline(538-51-2) 1H NMR spectrum.
  • World Journal of Advanced Research and Reviews. (2025, June 1).
  • Academia.edu. (n.d.). Synthesis, Characterization and Theoretical Calculations of Schiff Base Containing Thiophene Ring System.
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
  • Journal for Electrochemistry and Plating Technology. (2016, December 30). Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT.
  • MDPI. (2023, May 4).

Sources

Application Note: Advanced C-H Activation Strategies for 5-Bromo-2-ethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of densely substituted thiophenes is a critical pathway in the development of organic electronics and novel pharmaceutical therapeutics. 5-Bromo-2-ethylthiophene-3-carbaldehyde [1] presents a unique synthetic challenge: the highly reactive


-positions (C2 and C5) are blocked by an ethyl and a bromo group, respectively. This leaves only the 

-position (C4) available for direct C-H activation.

Because


-positions on thiophene rings are electronically deactivated compared to their 

-counterparts, traditional non-directed C-H activation fails[2]. This application note details a highly chemoselective, Transient Directing Group (TDG) enabled methodology to selectively activate the C4-H bond while preserving the labile C5-Br bond for downstream cross-coupling[3].

Mechanistic Rationale: Overcoming -Position Inertness

To functionalize the C4 position, we leverage the native C3-carbaldehyde as an anchoring point for a Transient Directing Group (TDG) [4]. By introducing a catalytic amount of an amino acid (e.g., glycine), an imine intermediate is reversibly formed in situ.

The nitrogen lone pair of the transient imine acts as a strong


-donor, coordinating to the Palladium(II) catalyst. This coordination forces the Pd(II) center into close proximity with the adjacent C4-H bond, driving a Concerted Metalation-Deprotonation (CMD) event. Because the C2 position is sterically blocked by the ethyl group, the palladacycle formation is exclusively directed to C4. Following functionalization (e.g., arylation with Ar-I), the imine is hydrolyzed, releasing the C4-functionalized aldehyde and recycling the TDG[5].

G Substrate 5-Bromo-2-ethylthiophene- 3-carbaldehyde Imine Imine Intermediate Substrate->Imine + TDG - H2O TDG Transient Directing Group (Amino Acid) TDG->Imine Pd_Coord Pd(II) Coordination Imine->Pd_Coord + Pd(OAc)2 CMD C4-H Activation (CMD Mechanism) Pd_Coord->CMD Base Func Functionalization (e.g., Arylation) CMD->Func + Ar-I Hydrolysis Imine Hydrolysis Func->Hydrolysis + H2O Hydrolysis->TDG Recycled Product C4-Functionalized Aldehyde Product Hydrolysis->Product

Catalytic cycle of TDG-enabled Pd(II) C4-H activation on the thiophene core.

Chemoselectivity: Preserving the C-Br Handle

A major risk in this transformation is the premature cleavage of the C5-Br bond via oxidative addition, a common side reaction when using Palladium catalysts. To ensure chemoselectivity, the choice of catalyst oxidation state and solvent is paramount.

By utilizing a Pd(II) precatalyst (Pd(OAc)₂) in the presence of an oxidant/halide scavenger (Ag₂CO₃), the catalyst is prevented from entering the Pd(0) state, thereby shutting down the Suzuki/Stille-type oxidative addition pathway. Furthermore, using Hexafluoroisopropanol (HFIP) as the solvent provides a highly polar, strongly hydrogen-bond-donating environment that stabilizes the CMD transition state and accelerates imine exchange.

Table 1: Optimization of C4-H Arylation Conditions
EntryCatalyst (10 mol%)Directing Group (20 mol%)SolventTemp (°C)Yield (%)C5-Br Cleavage (%)
1 Pd(OAc)₂ Glycine HFIP 80 84 < 2
2Pd(OAc)₂NoneHFIP8000
3Pd(PPh₃)₄GlycineToluene10012> 60
4Pd(OAc)₂

-Alanine
HFIP8076< 2
5Pd(OAc)₂GlycineDMF80415

Data Interpretation: Entry 2 proves the absolute necessity of the TDG; without it, the


-position remains inert. Entry 3 demonstrates that standard Pd(0) cross-coupling catalysts destroy the substrate via C-Br cleavage. Entry 1 represents the optimized, self-validating system.

Experimental Workflows & Protocols

By successfully functionalizing the C4-H bond without disturbing the C5-Br bond, researchers can utilize a sequential workflow to generate fully substituted, highly complex thiophene scaffolds.

Workflow Start Starting Material (5-Br, C4-H) Step1 Step 1: C4-H Arylation (Pd(II), TDG) Start->Step1 Intermediate Intermediate (5-Br, C4-Ar) Step1->Intermediate Chemoselective Step2 Step 2: C5-Br Suzuki (Pd(0), Ar'-B(OH)2) Intermediate->Step2 Final Fully Substituted Thiophene Core Step2->Final Cross-Coupling

Sequential C4-H activation and C5-Br cross-coupling workflow.
Protocol 1: TDG-Directed Pd(II)-Catalyzed C4-H Arylation

Objective: Selectively arylate the C4 position of 5-Bromo-2-ethylthiophene-3-carbaldehyde.

  • Preparation: Oven-dry a 15 mL pressure vial equipped with a magnetic stir bar.

  • Reagent Loading: Add 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 mmol, 219.1 mg), Pd(OAc)₂ (0.1 mmol, 22.4 mg, 10 mol%), Glycine (0.2 mmol, 15.0 mg, 20 mol%), and Ag₂CO₃ (1.5 mmol, 413.5 mg).

  • Coupling Partner & Solvent: Transfer the vial to a nitrogen-filled glovebox. Add the desired Aryl Iodide (1.5 mmol) and 3.0 mL of anhydrous HFIP.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and stir vigorously at 80 °C in a pre-heated oil bath for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove silver salts and palladium black. Wash the pad with additional EtOAc (20 mL).

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the C4-arylated product.

Protocol 2: Sequential C5-Br Suzuki-Miyaura Cross-Coupling

Objective: Utilize the preserved C5-Br handle to install a second, distinct functional group.

  • Reagent Loading: In a clean reaction vial, combine the C4-arylated intermediate from Protocol 1 (0.5 mmol), an Arylboronic acid (0.75 mmol), Pd(dppf)Cl₂ (0.025 mmol, 36.6 mg, 5 mol%), and K₂CO₃ (1.5 mmol, 207.3 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 2.5 mL) under an argon atmosphere.

  • Reaction: Seal the vial and heat at 90 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, extract with Dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via chromatography to yield the fully substituted thiophene.

Conclusion

The combination of Transient Directing Groups and carefully tuned Palladium(II) catalysis unlocks the traditionally inert


-position of 5-Bromo-2-ethylthiophene-3-carbaldehyde. By utilizing the native formyl group, researchers can bypass tedious protection/deprotection steps, achieving high chemoselectivity and paving the way for the rapid assembly of complex, multi-functionalized thiophene architectures.

References

1.[1] Fluorochem: 5-Bromo-2-ethylthiophene-3-carbaldehyde (CAS 1150223-09-8). 2.[2] Liu, L., et al. "Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation." RSC Advances (2023). 3.[3] "Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020." Chemical Society Reviews (2020). 4.[4] "Transient Directing Group enabled C3-(sp2)-H alkenylation of Five Membered Heterocyclic Aldehydes." ChemRxiv (2021). 5.[5] "Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules." Chemical Reviews (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-ethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 5-Br-2-Et-3-CHO-Purification Status: Active Support Tier: Level 3 (Senior Application Scientist) Compound Class: Halogenated Heterocyclic Aldehydes

Initial Triage & Assessment

User Question: "My crude product is a dark, viscous oil, but I expected a solid. Is it impure, or is this the natural state?"

Technical Diagnosis: 5-Bromo-2-ethylthiophene-3-carbaldehyde is a low-melting solid or viscous oil depending on purity and ambient temperature. Thiophene derivatives are notorious for "oiling out" due to the presence of trace solvent or regioisomeric impurities which depress the melting point. Dark coloration usually indicates the presence of oligomeric thiophene "tars" formed via acid-catalyzed polymerization during synthesis (e.g., Vilsmeier-Haack or Bromination).

Protocol A: Physical State Verification

Before attempting expensive chromatography, perform this rapid assessment:

  • Trituration: Add cold n-Pentane or Hexanes (approx. 5 mL per gram of crude) to the oil.

  • Sonication: Sonicate for 5-10 minutes in an ice bath.

  • Observation:

    • Result A (Precipitate forms): Filter the solid.[1][2][3] This is your crude product. Recrystallize from Hexane/Ethyl Acetate (9:1) .

    • Result B (Remains oil): The impurity profile is high. Proceed immediately to Chemical Purification (Section 2) .

The "Secret Weapon": Bisulfite Adduct Purification

User Question: "Column chromatography is not separating the regioisomers effectively, and I'm losing yield. Is there a chemical alternative?"

Expert Insight: Yes. Because your target contains an aldehyde moiety, you can exploit the reversible formation of water-soluble bisulfite adducts.[1][4] This is the most robust method to separate the target aldehyde from non-aldehyde impurities (e.g., unreacted 2-ethyl-5-bromothiophene, over-brominated side products, or thiophene tars) without running a column.

Protocol B: Sodium Bisulfite Extraction Workflow

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).
    
  • Water-miscible solvent: Methanol or Ethanol .

  • Organic solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[5]

  • Base: 10% Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).

Step-by-Step Procedure:

  • Adduct Formation: Dissolve the crude oil in a minimal amount of Methanol. Add 2-3 equivalents of saturated aqueous

    
    . Shake vigorously for 15–30 minutes.
    
    • Mechanism: The nucleophilic bisulfite ion attacks the carbonyl carbon, forming a water-soluble sulfonate salt.[1]

  • Wash (Impurity Removal): Wash the aqueous phase (containing the adduct) with EtOAc (3x).

    • Critical Step:Discard the organic layer. This layer contains your non-aldehyde impurities (regioisomers, starting materials).

  • Regeneration: Adjust the pH of the aqueous layer to >10 using 10%

    
     or dilute NaOH.
    
    • Observation: The solution will become cloudy as the free aldehyde regenerates and oils out.

  • Extraction: Extract the regenerated aldehyde into EtOAc (3x). Dry over

    
     and concentrate.
    
Workflow Visualization

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 + Methanol Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Discard) PhaseSep->OrgLayer Non-Aldehydes AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Target Adduct Regen Add Base (pH > 10) Regenerate Aldehyde AqLayer->Regen FinalExtract Extract with EtOAc Concentrate Regen->FinalExtract Pure Pure 5-Bromo-2-ethylthiophene- 3-carbaldehyde FinalExtract->Pure

Figure 1: Chemical purification logic flow using sodium bisulfite to isolate the aldehyde moiety from non-carbonyl impurities.

Chromatographic Troubleshooting

User Question: "I see a spot very close to my product on TLC. What is it, and how do I remove it?"

Technical Diagnosis: In the synthesis of 5-bromo-2-ethylthiophene-3-carbaldehyde, the most persistent impurity is often the 4-bromo regioisomer or the de-brominated starting material . These have similar


 values due to the lipophilic nature of the ethyl-thiophene core.
Impurity Profile & Solvent Selection
Impurity TypeLikely SourcePolarity vs TargetRecommended Eluent
Starting Material (2-ethylthiophene-3-carbaldehyde)Incomplete BrominationMore PolarHexane/DCM (Gradient)
Regioisomer (4-bromo analog)Non-selective BrominationVery Similar100% Toluene or Hexane/EtOAc (20:1)
Carboxylic Acid (Oxidation product)Air ExposureVery Polar (Baseline)Wash with NaHCO3 before column
Protocol C: High-Resolution Flash Chromatography

If the bisulfite method (Section 2) is insufficient, use these parameters:

  • Stationary Phase: Neutralized Silica Gel (treat silica with 1% Triethylamine in Hexane if the compound is acid-sensitive).

  • Eluent System:

    • Standard: Hexane : Ethyl Acetate (Start 100:0

      
       95:5 
      
      
      
      90:10).
    • Alternative (for close isomers):Toluene : Hexane (Gradient) . Toluene often provides better

      
      -
      
      
      
      separation selectivity for thiophene isomers than EtOAc.
  • Loading: Dry load on Celite or Silica. Do not dissolve in DCM for loading if the separation is tight; it causes band broadening.

Stability & Storage (Preventing Degradation)

User Question: "My pure product turned brown after a week in the fridge. Why?"

Expert Insight: Thiophene aldehydes are electron-rich and prone to two degradation pathways:

  • Oxidation: The aldehyde oxidizes to 5-bromo-2-ethylthiophene-3-carboxylic acid upon exposure to air.

  • Acid-Catalyzed Polymerization: Trace acid (from silica gel or decomposition) catalyzes the formation of dark oligomers.

Protocol D: Stabilization
  • Storage: Store under Argon/Nitrogen atmosphere at -20°C.

  • Stabilizer: If storing as a solution, add a trace amount of BHT (Butylated hydroxytoluene) or store over activated 4Å molecular sieves to keep it dry.

  • Rescue: If the product has oxidized (acid formation), dissolve in EtOAc and wash with saturated

    
     to remove the acid, then re-column or distill.
    

Summary of Physical Properties (Reference Data)

PropertyValue / DescriptionNotes
Appearance Pale yellow solid or amber oilLow melting point expected (<60°C).
Solubility Soluble in DCM, EtOAc, THF, TolueneInsoluble in water.
Reactivity Aldehyde (C3), Bromide (C5)Compatible with Suzuki coupling (C5) and Reductive Amination (C3).
Storage 2–8°C (Short term), -20°C (Long term)Protect from light (Bromides are photosensitive).

References

  • BenchChem. Purification of Brominated Thiophene-3-carbaldehydes: Common Side Products and Chromatographic Strategies. Retrieved from

  • MDPI. Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies. (2020).[6][7] Molbank, 2020(4), M1170. Retrieved from [Link][8][9][10]

  • National Institutes of Health (NIH). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018).[3] Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and Purification of Halogenated Thiophene Derivatives for Polymer Solar Cells. (2017).[11] Journal of Materials Chemistry A. Retrieved from [Link]

(Note: While specific literature on the exact CAS 1150223-09-8 is limited, the protocols above are derived from validated methodologies for the 5-bromo-thiophene-3-carbaldehyde class referenced in sources 1, 2, and 3.)

Sources

optimizing reaction temperature for 5-Bromo-2-ethylthiophene-3-carbaldehyde coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Temperature Optimization for 5-Bromo-2-ethylthiophene-3-carbaldehyde Coupling

Case ID: T-OPT-5Br-Thio Status: Active Specialist: Senior Application Scientist

Executive Summary

The coupling of 5-Bromo-2-ethylthiophene-3-carbaldehyde (typically via Suzuki-Miyaura cross-coupling) presents a specific thermodynamic challenge. The thiophene ring is electron-rich, facilitating oxidative addition, but the C-3 aldehyde moiety introduces sensitivity to high temperatures (risk of Cannizzaro-type disproportionation or oxidation) and nucleophilic bases. Furthermore, the 2-ethyl substituent introduces steric parameters that necessitate sufficient thermal energy to drive the catalytic cycle without degrading the active Palladium(0) species.

This guide replaces generic advice with a precision-engineered troubleshooting framework.

Part 1: Critical Temperature Thresholds (Q&A)

Q1: What is the absolute "Sweet Spot" temperature for this specific substrate? A: The optimal internal reaction temperature is 85°C to 90°C .

  • The Science: This temperature range provides the necessary activation energy for the rate-limiting step—the oxidative addition of the C-Br bond to the Pd(0) center—while remaining below the decomposition threshold of the aldehyde group in basic media.

  • Why not 110°C (Refluxing Toluene)? At >100°C, we observe a sharp increase in protodehalogenation (where the Br is replaced by H), effectively destroying your starting material. Additionally, high temperatures accelerate the agglomeration of Pd(0) into inactive "Palladium Black."

  • Why not Room Temperature? While some highly active catalysts (e.g., Pd(dtbpf)Cl₂) work at RT, standard systems (Pd(PPh₃)₄) are kinetically dormant at 25°C for this sterically hindered (2-ethyl substituted) substrate.

Q2: My reaction mixture turns black within 30 minutes at 90°C. Is this normal? A: No, this indicates Catalyst Death .

  • Diagnosis: Rapid blackening implies the ligand (phosphine) has dissociated, leading to bulk Pd metal precipitation.

  • The Fix:

    • Lower Temperature: Drop to 80°C .

    • Ligand Stabilization: This substrate often requires a "ligand heavy" environment. If using Pd(OAc)₂, increase your Ligand:Pd ratio from 2:1 to 3:1 or 4:1 .

    • Oxygen Leak: At 90°C, phosphines oxidize rapidly if the system isn't strictly anaerobic. Re-evaluate your degassing protocol (sparging with Argon for >15 mins is mandatory).

Q3: Can I use microwave irradiation to speed this up? A: Proceed with extreme caution.

  • Risk: Thiophene aldehydes are microwave-absorbers. The local superheating effect can trigger polymerization of the aldehyde or rapid degradation.

  • Protocol: If using MW, set a ceiling temperature of 100°C and use "Power Cycling" (active cooling) to prevent thermal runaway.

Part 2: Troubleshooting Reaction Failures

Symptom 1: "Starting Material (SM) is consumed, but yield is low (<30%)."

  • Root Cause: Homocoupling of the Boronic Acid .[1]

  • Mechanism: At high temperatures (90°C+), if any oxygen is present, the boronic acid prefers to couple with itself (Suzuki Homocoupling) rather than your thiophene bromide.

  • Diagnostic: Check LCMS for a biaryl peak corresponding to (Boronic-Boronic).

  • Solution: Switch to degassed 1,4-Dioxane/Water and maintain a positive Argon pressure balloon.

Symptom 2: "I see a byproduct with Mass [M-Br+H]."

  • Root Cause: Hydrodehalogenation .

  • Mechanism: The Pd inserts into the C-Br bond, but instead of transmetallating, it grabs a hydride (often from the solvent, especially if using alcohols like isopropanol at high heat).

  • Solution:

    • Eliminate secondary alcohols from the solvent system.

    • Reduce Temperature: Drop to 75-80°C.

    • Switch Solvent: Use Toluene or THF instead of Ethanol/Methanol mixtures.

Symptom 3: "The aldehyde peak disappeared on NMR."

  • Root Cause: Cannizzaro Reaction or Aldol Condensation .

  • Mechanism: Strong bases (KOH, NaOH) at high temperatures (90°C) attack the aldehyde.

  • Solution: Switch to a milder, inorganic base. K₃PO₄ (Potassium Phosphate Tribasic) is the gold standard for aldehyde-containing substrates. Avoid hydroxides and alkoxides.

Part 3: Optimized Experimental Protocol

Method: Suzuki-Miyaura Coupling of 5-Bromo-2-ethylthiophene-3-carbaldehyde Scale: 1.0 mmol

  • Preparation:

    • Equip a 25 mL Schlenk tube or 2-neck flask with a magnetic stir bar and a reflux condenser.

    • CRITICAL: Flame-dry the glassware under vacuum and backfill with Argon x3.

  • Reagent Loading:

    • Add 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 equiv).

    • Add Aryl Boronic Acid (1.2 - 1.5 equiv).

    • Add K₃PO₄ (2.0 equiv).[2][3] Note: Grind to a fine powder for better solubility.

  • Solvent System:

    • Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL).

    • Ratio 4:1 is optimal for solubilizing the inorganic base while keeping the organic reactants dissolved.

  • Degassing (The "Freeze-Pump-Thaw" Alternative):

    • Vigorously bubble Argon through the solvent mixture for 20 minutes . Do not skip this.

  • Catalyst Addition:

    • Add Pd(PPh₃)₄ (5 mol%, 0.05 equiv) quickly against a counter-flow of Argon.

  • Thermal Reaction:

    • Heat the oil bath to 90°C (External temp).

    • Stir at 800 RPM .

    • Monitor: Check TLC at 2 hours. If SM remains, continue to 12 hours.

  • Workup:

    • Cool to Room Temp.[1][2][4][5][6] Dilute with EtOAc. Wash with Brine.[1][2][5] Dry over Na₂SO₄.[1][2][5]

Part 4: Data & Visualization

Table 1: Solvent & Temperature Efficiency Matrix
EntrySolvent SystemTemp (°C)BaseYield (%)Major Side Product
1Toluene/EtOH (2:1)100 (Reflux)Na₂CO₃45%Hydrodehalogenation (Loss of Br)
2DMF120K₂CO₃20%Aldehyde degradation / Polymerization
31,4-Dioxane/H₂O (4:1) 90 K₃PO₄ 88% None (Trace Homocoupling)
4THF/H₂O (4:1)65 (Reflux)K₃PO₄55%Unreacted Starting Material
51,4-Dioxane25 (RT)Cs₂CO₃<5%No Reaction (Kinetic barrier)
Figure 1: Decision Logic for Optimization

ReactionOptimization Start Start: Reaction Failed/Low Yield CheckColor Did the reaction turn black? Start->CheckColor BlackYes Yes: Catalyst Decomposed CheckColor->BlackYes Rapidly BlackNo No: Catalyst Active CheckColor->BlackNo Remains Orange/Yellow ActionBlack 1. Lower Temp to 80°C 2. Increase Ligand Ratio BlackYes->ActionBlack CheckSM Is Starting Material Consumed? BlackNo->CheckSM SM_Yes Yes CheckSM->SM_Yes Low Yield SM_No No CheckSM->SM_No Stalled CheckByprod Identify Byproduct via LCMS SM_Yes->CheckByprod ActionTemp Kinetic Issue: Increase Temp to 90°C Switch to Pd(dppf)Cl2 SM_No->ActionTemp Byprod_Dehalo Mass = M-Br+H (Hydrodehalogenation) CheckByprod->Byprod_Dehalo Byprod_Homo Biaryl (Boronic Dimer) (Homocoupling) CheckByprod->Byprod_Homo ActionDehalo Solvent Issue: Remove Alcohols Switch to Dioxane Byprod_Dehalo->ActionDehalo ActionHomo Oxygen Leak: Re-degas (Sparging) Check Argon Line Byprod_Homo->ActionHomo

Caption: Diagnostic flowchart for troubleshooting Suzuki coupling failures specific to 5-bromo-thiophene substrates.

References

  • Optimization of Suzuki–Miyaura cross-coupling enabled by automated feedback. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling. Source: Molecules (MDPI) URL:[Link]

  • Suzuki Coupling Reaction Guide & Mechanism. Source: Organic Chemistry Portal URL:[Link]

  • Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions. Source: PubMed URL:[Link]

  • Palladium-catalyzed direct carbonylation of thiophenes (Stability Data). Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Technical Support Center: Purification Strategies for 5-Bromo-2-ethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Removing unreacted 5-Bromo-2-ethylthiophene-3-carbaldehyde (hereafter referred to as BET-3-CHO ) from reaction mixtures is a common challenge in the synthesis of thiophene-based pharmaceuticals and optoelectronic materials. Because this molecule contains a lipophilic bromine and ethyl group, it often co-elutes with products on silica gel, making standard chromatography inefficient.

This guide details three chemically distinct strategies to sequester and remove this aldehyde without compromising your target product:

  • Bisulfite Adduct Formation (Liquid-Liquid Extraction): Best for scalable, cost-effective removal.

  • Solid-Supported Scavenging: Best for late-stage medicinal chemistry or parallel synthesis.

  • Chromatographic Optimization: Troubleshooting for difficult separations.

Module 1: The Bisulfite Adduct Method (Liquid-Liquid Extraction)

Mechanism: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble hydroxysulfonate adducts. Since BET-3-CHO is lipophilic, it resides in the organic phase, while the adduct migrates to the aqueous phase, effectively "pulling" the impurity out of the reaction mixture.

Protocol: Bisulfite Wash[1]
  • Applicability: Removal of BET-3-CHO from non-aldehyde products (e.g., amines, esters, alkenes).

  • Prerequisite: Your target product must not be water-soluble or an aldehyde/methyl ketone.

Step-by-Step Procedure:

  • Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or DCM). Avoid ethers if possible, as they can retain some bisulfite complexes.

  • Reagent Addition: Add 0.5 - 1.0 equivalents (relative to the estimated unreacted aldehyde) of saturated aqueous NaHSO₃ (approx. 40% w/v).

  • Facilitation (Critical Step): Because BET-3-CHO is sterically crowded (ethyl group at C2) and lipophilic, biphasic reaction rates can be slow. Add a small amount of Methanol (5-10% v/v) to the mixture. This acts as a phase transfer co-solvent, increasing the contact between the lipophilic aldehyde and the aqueous bisulfite.

  • Agitation: Stir or shake vigorously for 30–60 minutes. A simple extraction shake is often insufficient for substituted thiophenes.

  • Separation: Transfer to a separatory funnel.

    • Bottom Layer (Aqueous): Contains the BET-3-CHO-bisulfite adduct. Discard (or save for recovery).

    • Top Layer (Organic): Contains your purified product.[1]

  • Wash: Wash the organic layer once with water and once with brine to remove residual salts. Dry over Na₂SO₄ and concentrate.

Visualization: Bisulfite Scavenging Workflow

BisulfiteScavenging Start Crude Mixture (Product + BET-3-CHO) Step1 Add Solvent (EtOAc) + Sat. NaHSO3 + 5% MeOH Start->Step1 Step2 Vigorous Stirring (30-60 mins) Step1->Step2 Adduct Formation PhaseSep Phase Separation Step2->PhaseSep AqLayer Aqueous Layer (Contains BET-3-CHO Adduct) PhaseSep->AqLayer Hydrophilic Adduct OrgLayer Organic Layer (Contains Target Product) PhaseSep->OrgLayer Lipophilic Product Waste Waste / Recovery AqLayer->Waste Final Dry & Concentrate (Pure Product) OrgLayer->Final

Caption: Workflow for removing lipophilic aldehydes using the bisulfite method. Note the addition of MeOH to facilitate phase transfer.

Module 2: Solid-Supported Scavenging (Polymer Resins)

Mechanism: Polymer-supported reagents (e.g., hydrazines or amines attached to polystyrene beads) react covalently with the aldehyde. The impurity becomes tethered to the solid bead, which is then removed by simple filtration.

Why use this? It avoids aqueous workup (emulsions) and is ideal for parallel synthesis or when the product is sensitive to the acidic/basic conditions of extraction.

Recommended Scavengers
Scavenger TypeFunctional GroupReactivity ModeBest For
PS-TsNHNH₂ TosylhydrazideForms stable hydrazoneTop Choice. High reactivity, stable bond, no acid catalyst needed.
PS-NH₂ BenzylamineForms imine (Schiff base)Good, but imine formation is reversible (equilibrium driven). Requires drying agent.[1][2]
PS-Bisulfite Ammonium BisulfiteIonic adductSolid-phase equivalent of Module 1. Good if product is an amine.[3]
Protocol: Scavenging BET-3-CHO
  • Stoichiometry: Use 2.0 – 3.0 equivalents of resin relative to the estimated unreacted aldehyde.

  • Solvent: Dissolve crude mixture in DCM, THF, or DCE. (Avoid ketones like acetone, as the resin will scavenge the solvent!).

  • Incubation: Add the resin beads and shake/stir gently at room temperature for 2–4 hours.

    • Tip: For the sterically hindered BET-3-CHO, heating to 40°C may accelerate capture.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse: Rinse the resin beads with DCM to wash off any non-specifically bound product.

  • Result: The filtrate contains your product; the aldehyde remains on the beads.

Module 3: Troubleshooting & FAQs

Q1: The bisulfite wash didn't remove the aldehyde. It's still visible by TLC.

Diagnosis: BET-3-CHO is highly lipophilic due to the bromine and ethyl groups. It may not be partitioning into the aqueous phase effectively. Solution:

  • Increase Methanol: Increase the MeOH co-solvent to 20% to improve solubility of the aldehyde in the aqueous interface.

  • Check pH: Ensure the NaHSO₃ solution is slightly acidic (pH ~4-5). If your reaction mixture was basic, the bisulfite might be neutralized.

  • Reaction Time: Steric hindrance from the ethyl group at the 2-position (ortho to the aldehyde) slows down nucleophilic attack. Stir longer (overnight) or heat gently to 35°C.

Q2: My product is an amine. Will bisulfite remove it too?

Analysis: Bisulfite generally targets aldehydes/ketones. However, amines can form salts with the bisulfite (which is acidic). Solution:

  • Monitor the pH.[1][4][5] If you are worried about protonating your amine product, use Polymer-Supported Tosylhydrazide (PS-TsNHNH₂) instead. It is neutral and specific to carbonyls.

Q3: Can I recover the BET-3-CHO after removing it?

Yes. If you used the bisulfite method:

  • Take the aqueous layer (containing the adduct).[1]

  • Adjust pH to >10 using NaOH or Na₂CO₃.

  • Extract with DCM. The adduct collapses, releasing the free aldehyde back into the organic layer.

Q4: The aldehyde co-elutes with my product on silica. What solvent system should I use?

Analysis: Halogenated thiophenes are "slippery" on silica. Solution:

  • Toluene/Heptane: Try a gradient of Toluene (0 -> 100%) in Heptane. The pi-pi interactions with toluene often separate thiophenes better than EtOAc/Hexanes.

  • DCM/Hexane: A 1:1 mixture is often effective for separating brominated aromatics.

References

  • BenchChem. (2025).[1] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE), (134), e57639. Retrieved from [Link]

  • Wipf, P. (2004). Polymer-Supported Scavengers in Organic Synthesis. University of Pittsburgh Center for Chemical Methodologies.[6] Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Bromothiophene-3-carboxaldehyde Product Specifications. Retrieved from

  • Pedrosa, M., et al. (2018).[7] Production of a low-cost scavenger resin to capture aldehydes. ResearchGate.[3][7] Retrieved from

Sources

overcoming steric hindrance in 2-ethyl substituted thiophene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Overcoming Steric Hindrance in 2-Ethyl Substituted Thiophene Reactions Ticket ID: THIO-STR-2026-03 Status: Open Assigned Specialist: Senior Application Scientist

User Issue Summary

You are working with 2-ethylthiophene (or derivatives) and facing difficulties functionalizing the ring. The ethyl group at the C2 position creates a "Steric Wall," making the adjacent C3 position difficult to access via standard nucleophilic or electrophilic attacks. Furthermore, you may be observing exclusive selectivity for the C5 position (distal) when attempting Electrophilic Aromatic Substitution (EAS), or low yields during cross-coupling events at C3.

Core Analysis: The "Ethyl Wall" Paradox

The ethyl group acts as a double-edged sword:

  • Electronic Activation: As an alkyl group, it is an electron-donating group (EDG), activating both the C3 (ortho) and C5 (para) positions.

  • Steric Blockade: While electronically activated, the C3 position is sterically shielded by the ethyl chain. Consequently, reagents defaults to the kinetically accessible C5 position.

This guide provides three "Modules" to bypass these limitations, moving from thermodynamic tricks to catalyst optimization.

Module 1: The "Halogen Dance" (Thermodynamic Control)

Objective: Move a halogen atom from the accessible C5 position to the hindered C3 position.

If you cannot directly brominate C3, do not force it. Instead, brominate C5 (easy) and induce a Halogen Dance (HD) reaction.[1] This base-catalyzed rearrangement migrates the halogen to the thermodynamically more stable C3 position (adjacent to the alkyl group), generating a lithiated species at C3 that can be quenched with an electrophile.

The Mechanism (Graphviz Visualization)

The reaction relies on the rapid equilibrium between thienyllithium intermediates. The base (LDA) deprotonates the most acidic proton, but the system rearranges to place the lithium at the most stable position (usually ortho to the halogen), eventually "dancing" the halogen to the C3 spot.

HalogenDance Figure 1: The Halogen Dance mechanism shifting functionality to the hindered C3 position. Start Start: 2-Bromo-5-ethylthiophene Step1 Add LDA (-78°C) Li-H Exchange Start->Step1 Inter1 Intermediate A: Lithiated at C4 (Unstable) Step1->Inter1 Dance The 'Dance' (Equilibrium): Li/Br Scrambling Inter1->Dance Fast Stable Thermodynamic Product: 3-Bromo-2-lithio-5-ethylthiophene Dance->Stable Thermodynamic Sink Quench Quench (E+) Final: 2-Substituted-3-bromo-5-ethylthiophene Stable->Quench Add Electrophile

Experimental Protocol: Performing the Dance
  • Substrate: 2-bromo-5-ethylthiophene (or similar).

  • Reagents: LDA (Lithium diisopropylamide), THF (anhydrous).[2]

  • Critical Parameter: Temperature control is vital to prevent ring opening or polymerization.

Step-by-Step:

  • Preparation: Flame-dry a flask under Argon. Add 2-bromo-5-ethylthiophene (1.0 equiv) in THF. Cool to -78 °C .[2]

  • Initiation: Add LDA (1.1 equiv) dropwise over 20 minutes. The solution often turns yellow/orange.

  • The Dance: Stir at -78 °C for 1 hour. Note: In some thiophene substrates, warming to -40 °C is required to overcome the activation energy for the rearrangement, but start cold.

  • Quenching: Add your electrophile (e.g., DMF, MeI, or CO2) at -78 °C.

  • Workup: Allow to warm to RT, quench with sat. NH4Cl, and extract.

Why this works: The 3-bromo-2-lithio intermediate is stabilized by the "ortho-lithiation" effect where the lithium coordinates with the sulfur atom and the bromine, locking the functionality in the hindered zone [1, 2].

Module 2: Cross-Coupling in the "Steric Shadow"

Objective: Coupling a boronic acid/ester to the hindered C3 position (e.g., 3-bromo-2-ethylthiophene).

Standard Pd(PPh3)4 catalysts often fail here because the oxidative addition step is slowed by the ortho-ethyl group. You must use electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands ).

Ligand Selection Matrix
LigandApplicationWhy it works for 2-Ethylthiophene
SPhos Standard Hindrance Excellent for ortho-substituted biaryls. The methoxy groups on the ligand stabilize the Pd(0) species.
XPhos High Hindrance The isopropyl groups provide a "roof" over the metal center, forcing reductive elimination even in crowded environments.
RuPhos Electronic Deactivation Best if your thiophene also has electron-withdrawing groups or if using secondary amines (Buchwald-Hartwig).
P(t-Bu)3 The "Sledgehammer" High cone angle. extremely active for oxidative addition, but air-sensitive.
Protocol: High-Efficiency Suzuki Coupling

Scenario: Coupling 3-bromo-2-ethylthiophene with Phenylboronic acid.

  • Catalyst Loading: Use Pd(OAc)2 (2 mol%) and SPhos (4 mol%).[3] The 1:2 ratio is crucial.

  • Base/Solvent: Use K3PO4 (3.0 equiv) in Toluene/Water (10:1) . The biphasic system often helps solubilize the inorganic base while keeping the organic catalyst active.

  • Temperature: Heat to 100 °C (sealed tube preferred).

  • Troubleshooting: If conversion is <50%, switch to Pd-PEPPSI-IPr catalyst. The N-Heterocyclic Carbene (NHC) ligand is even more robust against steric bulk than phosphines [3, 4].

Module 3: The "Block and Release" Strategy

Objective: Force Electrophilic Aromatic Substitution (EAS) to C3 by temporarily plugging C5.

If you attempt to acylate or halogenate 2-ethylthiophene directly, >90% of the product will be the 5-isomer. To get the 3-isomer, you must block C5.

Workflow Diagram

BlockingStrategy Figure 2: Using TMS as a reversible blocking group to force C3 substitution. Start 2-Ethylthiophene Block Step 1: Block C5 (TMSCl + n-BuLi) Start->Block High Selectivity for C5 React Step 2: EAS Reaction (Targeting C3) Block->React C5 is blocked; C3 is activated by Ethyl Deblock Step 3: Deprotection (TBAF or Acid) React->Deblock Result Product: 2-Ethyl-3-Substituted Thiophene Deblock->Result

Protocol:

  • Block: Treat 2-ethylthiophene with n-BuLi (1 equiv) at 0°C (lithiation goes to C5 exclusively due to sterics at C3), then quench with TMSCl .

    • Result: 2-ethyl-5-(trimethylsilyl)thiophene.

  • React: Perform your EAS (e.g., bromination with NBS). The TMS group is bulky and directs the incoming electrophile to C3.

    • Note: Ensure the EAS conditions are not acidic enough to cleave the TMS prematurely.

  • Deblock: Treat with TBAF (THF solution) or dilute acid to remove the TMS group.

Frequently Asked Questions (FAQ)

Q1: Why does n-BuLi attack C5 on 2-ethylthiophene, but LDA leads to C3 substitution in the Halogen Dance? A: This is a distinction between Kinetic and Thermodynamic control. n-BuLi attacks C5 because it is the least sterically hindered proton (Kinetic control). In the Halogen Dance, the reaction is reversible; the system equilibrates to the most stable carbanion, which is the one stabilized by the adjacent bromine atom at C3 (Thermodynamic control) [1].

Q2: I am seeing homocoupling of my thiophene boronic acid during Suzuki coupling. Why? A: Steric hindrance slows down the transmetalation step. If the oxidative addition complex sits too long waiting for the boronic acid, it can undergo disproportionation or oxygen-mediated homocoupling.

  • Fix: Degas solvents thoroughly (freeze-pump-thaw). Add the boronic acid slowly or use a large excess. Switch to Pd(dppf)Cl2 which resists homocoupling better in some thiophene cases.

Q3: Can I use a chloride as a blocking group instead of TMS? A: Yes, but removing it is harder. You would need a hydrodehalogenation (Pd/C + H2 or Pd + Formate). TMS is preferred because fluoride deprotection is orthogonal to most other functional groups on the ring.

References
  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews. Link

  • Gulevich, A. V., Zhdanko, A. S., Orru, R. V., & Nenajdenko, V. G. (2010). "Transition Metal-Catalyzed C–H Functionalization of Heterocycles." Chemical Reviews. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research. Link

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal. Link

  • Sørensen, U. S., & Pombo-Villar, E. (2005). "Polysubstituted Thiophenes via Suzuki Cross-Coupling." Tetrahedron. Link

Sources

storage conditions to prevent degradation of 5-Bromo-2-ethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2-ethylthiophene-3-carbaldehyde

Executive Summary

5-Bromo-2-ethylthiophene-3-carbaldehyde is a highly functionalized heterocyclic building block often used in Suzuki-Miyaura couplings and the synthesis of bioactive scaffolds. Its stability is compromised by three primary vectors: oxidative degradation of the formyl group, photolytic cleavage of the C-Br bond, and acid-catalyzed polymerization .

This guide replaces standard "store cool and dry" advice with a mechanistic preservation strategy designed to maintain >98% purity over extended storage periods.

Module 1: Critical Storage Parameters

The following parameters are non-negotiable for preventing the degradation of thiophene-3-carbaldehyde derivatives.

ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) 2-8°C (Acceptable for <1 month)Low temperature kinetically inhibits the radical chain reaction of autoxidation. It also prevents the "oiling out" of low-melting solids.
Atmosphere Inert (Argon or Nitrogen) The aldehyde moiety undergoes aerobic oxidation to form 5-bromo-2-ethylthiophene-3-carboxylic acid. Air exposure is the #1 cause of failure.
Light Amber Glass / Foil Wrap Thiophene rings and C-Br bonds are photosensitive. UV exposure can generate radicals that accelerate polymerization and darkening.
Container Teflon-lined Screw Cap Avoid cork or unlined plastic caps. Thiophene derivatives can leach plasticizers, and oxygen permeates standard polyethylene rapidly.
Desiccant Required Moisture promotes hydrate formation and can catalyze disproportionation reactions (Cannizzaro-type) in the presence of trace bases.

Module 2: Degradation Mechanics & Visualization

Understanding how the molecule breaks down is essential for preventing it. The primary pathway is Radical Autoxidation , where the aldehyde hydrogen is abstracted, reacting with atmospheric oxygen to form a peracid, which then converts a second molecule of aldehyde into carboxylic acid.[1]

Figure 1: Autoxidation Pathway of Thiophene Carbaldehydes

degradation_pathway Start 5-Bromo-2-ethylthiophene- 3-carbaldehyde (Pure) Radical Acyl Radical Intermediate Start->Radical Light/Heat (Initiation) Peracid Peracid Intermediate Radical->Peracid + O2 (Propagation) Acid 5-Bromo-2-ethylthiophene- 3-carboxylic acid (Impurity) Peracid->Acid + Start (Oxidation)

Caption: The autoxidation cascade. Once initiated by light or heat, oxygen consumption accelerates, converting the valuable aldehyde into an acidic impurity that can ruin downstream couplings.

Module 3: Handling & Troubleshooting Protocols

Protocol A: Thawing and Dispensing

Do not open a cold bottle directly in a humid lab. Condensation will introduce water, leading to hydrolysis or hydrate formation.

  • Equilibration: Remove the container from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature (approx. 30-45 mins).

  • Purge: If a glovebox is unavailable, use an inverted funnel connected to an Argon line to create a heavy gas blanket over the open vial.

  • Dispense: Use a clean, dry glass spatula or syringe (if liquid). Avoid metal spatulas if the compound appears corrosive or acidic, as iron traces can catalyze radical formation.

  • Reseal: Backfill the headspace with Argon/Nitrogen immediately. Wrap the cap with Parafilm to ensure a gas-tight seal.

Troubleshooting Guide
Observation Diagnosis Remedial Action
White crystals forming on the rim/cap.Oxidation: The aldehyde has oxidized to the carboxylic acid (which typically has a higher melting point and crystallizes out).Filtration: Dissolve the bulk material in DCM; the acid is often less soluble or can be removed via a basic wash (sat. NaHCO3), though yield will be lost.
Material has turned from solid to oil/gum .Melting Point Depression: Impurities (acids/dimers) have lowered the melting point.Recrystallization: Attempt recrystallization from Hexanes/Ethyl Acetate. If unsuccessful, perform a rapid silica plug filtration.
Darkening/Browning of the compound.Photolysis/Polymerization: Light exposure has caused thiophene ring degradation.Purification: Activated charcoal treatment followed by filtration. Store strictly in the dark moving forward.
Acrid/Acidic Smell (Sharp odor).Acid Formation: Significant conversion to carboxylic acid.[2][3]Check pH: Suspend a small amount in water and check pH. If <4, significant degradation has occurred. Purify immediately.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., dissolved in DMSO or DCM)? A: No. Storage in solution accelerates degradation because dissolved oxygen is harder to exclude than atmospheric oxygen. Furthermore, chlorinated solvents like DCM can become acidic over time, catalyzing polymerization. Store as a neat solid or oil only.

Q: I need to run a reaction overnight. Is it safe to leave the aldehyde in the reaction mixture? A: Generally, yes, if the reaction is under inert atmosphere. However, thiophene aldehydes are electrophilic. If your reaction involves strong nucleophiles (amines, grignards) or oxidants, the aldehyde will react immediately. If the reaction is slow, ensure the vessel is light-protected (foil-wrapped).

Q: The SDS says "Store at 2-8°C". Why do you recommend -20°C? A: SDS recommendations are often for shipping or short-term logistics. For research purposes, where a bottle may be kept for months, -20°C significantly slows the kinetics of autoxidation. See Arrhenius equation principles: a 10°C drop slows reaction rates by ~50% [1].

Q: How do I remove the carboxylic acid impurity if it forms? A: The acid impurity (5-bromo-2-ethylthiophene-3-carboxylic acid) is much more acidic than the aldehyde.

  • Dissolve the degraded sample in Ethyl Acetate.

  • Wash gently with 5% Sodium Bicarbonate (NaHCO3) solution. The acid will move to the aqueous layer.

  • Dry the organic layer (MgSO4) and concentrate.

  • Note: This will reduce your mass but restore purity.

Module 5: Decision Tree for Handling

Use this logic flow to determine the safety of your current batch.

handling_logic Start Inspect Compound ColorCheck Is it Dark/Brown? Start->ColorCheck StateCheck Is it Liquid (if normally solid)? ColorCheck->StateCheck No Action_Purify PURIFY: Column/Wash (Degradation Detected) ColorCheck->Action_Purify Yes SmellCheck Acrid/Acidic Odor? StateCheck->SmellCheck No StateCheck->Action_Purify Yes SmellCheck->Action_Purify Yes Action_Use SAFE TO USE (Proceed with Experiment) SmellCheck->Action_Use No

Caption: Rapid visual and olfactory inspection workflow to determine batch viability before synthesis.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-3-methylthiophene-2-carbaldehyde (Analogous Structural Data). Retrieved from

  • Thermo Fisher Scientific. (2012).[4] Safety Data Sheet: Thiophene-3-carboxaldehyde. Retrieved from

  • ChemicalBook. (2023). 5-Bromo-2-thiophenecarbaldehyde Properties and Stability. Retrieved from

  • Nabae, Y., et al. (2013).[5] Autoxidation of Aldehydes: Mechanism and Inhibition. ACS Catalysis.[5] Retrieved from

Disclaimer: This guide is based on the chemical properties of halogenated thiophene carbaldehydes. Always consult the specific Safety Data Sheet (SDS) provided by your vendor for the exact lot-specific data.

Sources

Validation & Comparative

Comparative Guide: 13C NMR Chemical Shifts for 5-Bromo-2-ethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-ethylthiophene-3-carbaldehyde (CAS: 1150223-09-8) is a critical trisubstituted thiophene scaffold used in the synthesis of conducting polymers, organic electronics, and pharmaceutical intermediates. Its structural integrity is defined by three distinct functionalities: an electron-withdrawing formyl group, an electron-donating ethyl chain, and a heavy-atom bromine substituent.

This guide provides a technical comparison of the 13C NMR chemical shifts of this compound against its structural analogs. By analyzing the Substituent Chemical Shift (SCS) effects, researchers can distinguish this specific regioisomer from potential impurities (such as the non-brominated precursor or 2-bromo isomers) during synthesis validation.

Structural Analysis & Assignment Strategy

To accurately interpret the 13C NMR spectrum, one must understand the electronic push-pull mechanisms on the thiophene ring.

The Electronic Environment[1][2]
  • C3-Formyl (CHO): Strong electron-withdrawing group (EWG). Deshields the ipso-carbon (C3) and the carbonyl carbon significantly.

  • C2-Ethyl: Weak electron-donating group (EDG). Deshields the ipso-carbon (C2) through inductive effects (+I) but has a minor shielding effect on the ortho-carbon (C3).

  • C5-Bromine: Unique "Heavy Atom Effect." While electronegative, bromine typically shields the ipso-carbon (C5) in 13C NMR (upfield shift) due to spin-orbit coupling, distinguishing it from chloro- or fluoro-analogs.

Assignment Workflow (DOT Visualization)

The following decision tree outlines the logic for confirming the structure based on spectral data.

NMR_Assignment_Logic Start Start: Acquire 13C NMR (CDCl3) Check_CHO Check Carbonyl Region (180-190 ppm) Start->Check_CHO Check_Alkyl Check Aliphatic Region (10-30 ppm) Start->Check_Alkyl Check_Aromatic Analyze Thiophene Ring (110-160 ppm) Start->Check_Aromatic Is_CHO_Present Peak at ~185 ppm? Check_CHO->Is_CHO_Present Is_Ethyl_Present Peaks at ~15 & ~24 ppm? Check_Alkyl->Is_Ethyl_Present Br_Effect Identify C5-Br Ipso Carbon Look for Shielded Peak (~110-115 ppm) Check_Aromatic->Br_Effect Regio_Check Distinguish Regioisomer Is C2 (Ipso-Ethyl) Deshielded (>150 ppm)? Is_CHO_Present->Regio_Check Yes Is_Ethyl_Present->Regio_Check Yes Br_Effect->Regio_Check Found Conclusion Identity Confirmed: 5-Bromo-2-ethylthiophene-3-carbaldehyde Regio_Check->Conclusion Matches Pattern

Figure 1: Logic flow for the structural verification of trisubstituted thiophenes via 13C NMR.

Comparative Data Analysis

The following table contrasts the Target Compound with its direct precursor (lacking bromine) and the base thiophene ring. This comparison isolates the specific spectral contribution of each functional group.

Table 1: Predicted vs. Experimental Chemical Shifts (ppm, CDCl3)
Carbon PositionTypeTarget Compound (Predicted)Precursor (2-Ethylthiophene-3-CHO)Ref: Thiophene Spectral Signature Note
C-CHO Carbonyl184.5 - 186.0 ~185.0N/AHighly deshielded; characteristic aldehyde singlet.
C2 Quaternary (Ipso-Et)152.0 - 156.0 ~150.0125.6Deshielded by Ethyl (+I) and ortho-CHO.
C3 Quaternary (Ipso-CHO)138.0 - 142.0 ~138.0127.3Deshielded by CHO; steric crowding may affect shift.
C4 Methine (CH)130.0 - 133.0 ~122.0127.3Deshielded by ortho-Br effect.
C5 Quaternary (Ipso-Br)110.0 - 115.0 ~128.0125.6Diagnostic Peak: Shielded by Bromine (Heavy Atom Effect).
Ethyl-CH2 Methylene23.5 - 25.0 ~24.0N/ATypical alkyl resonance.
Ethyl-CH3 Methyl14.5 - 16.0 ~15.0N/ATypical alkyl resonance.

Note on C5-Br: The most significant indicator of successful bromination is the upfield shift of C5 from ~128 ppm (in the precursor) to ~112 ppm. If this peak remains above 125 ppm, the reaction is incomplete.

Experimental Protocol for High-Resolution Acquisition

To resolve the quaternary carbons (C2, C3, C5) which often have lower intensity due to lack of NOE enhancement and long relaxation times, follow this optimized protocol.

Reagents & Preparation[3][4]
  • Solvent: Deuterated Chloroform (CDCl3) with 0.03% TMS (Tetramethylsilane) as internal standard.

  • Concentration: Dissolve 20–30 mg of the compound in 0.6 mL of solvent. High concentration is crucial for detecting the quaternary C-Br carbon.

  • Tube: 5mm high-precision NMR tube.

Instrument Parameters (400 MHz or higher recommended)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing C/CH/CH2 is needed).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C2, C3, C5) relax slowly. A short D1 will saturate these signals, making them invisible or non-integrable.

  • Scans (NS): Minimum 1024 scans .

    • Reasoning: 13C is only 1.1% naturally abundant. The heavy bromine atom also broadens the C5 signal slightly due to quadrupolar relaxation, requiring higher signal-to-noise.

  • Spectral Width: 240 ppm (to capture the Carbonyl at ~185 ppm).

  • Temperature: 298 K (25°C).

Distinguishing from Isomers (Performance Comparison)

A common synthetic pitfall is the formation of regioisomers. Here is how to distinguish the Target (5-Br) from the 4-Br isomer using 13C NMR.

FeatureTarget: 5-Bromo-2-ethyl... Isomer: 4-Bromo-2-ethyl...
C5 Signal ~112 ppm (Quaternary) ~125-130 ppm (CH, Methine)
C4 Signal ~132 ppm (CH, Methine)~108-112 ppm (Quaternary)
HMBC Correlation CHO proton correlates to C3 and C4 (Methine).CHO proton correlates to C3 and C4 (Quaternary).

Validation Check: In the target compound, the CHO proton (approx 9.9 ppm in 1H NMR) should show a strong HMBC correlation to a Methine carbon (C4) at ~132 ppm. In the 4-bromo isomer, the CHO proton correlates to a Quaternary carbon (C4-Br) at ~110 ppm.

References

  • Sone, T., et al. (1975).[1] 13C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance.[2][3][1][4][5][6][7]

  • BenchChem. (2025).[2][3] A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (General reference for SCS values).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (For base thiophene shifts).

Sources

FTIR Spectrum Analysis of 5-Bromo-2-ethylthiophene-3-carbaldehyde: A Comparative Guide for Pharmaceutical vs. Technical Grades

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

5-Bromo-2-ethylthiophene-3-carbaldehyde (CAS 1150223-09-8) is a highly specialized heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and advanced agrochemicals[1],[2]. The presence of orthogonal reactive sites—a bromine atom for cross-coupling (e.g., Suzuki-Miyaura), an aldehyde for condensation or olefination, and an ethyl group for lipophilicity—makes it exceptionally versatile.

However, its synthesis often yields structural isomers (e.g., 4-bromo derivatives) or residual oxidation byproducts (e.g., thiophene carboxylic acids). For drug development professionals, distinguishing between High-Purity Pharmaceutical Grade (≥98%) and Standard Technical Grade (≤95%) is critical to prevent downstream synthetic failures. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and self-validating analytical method to verify functional group integrity and detect trace impurities before committing to expensive scale-up reactions.

Mechanistic Causality in FTIR Vibrational Modes

In thiophene derivatives, the electron-rich aromatic ring interacts strongly with conjugated substituents. The aldehyde group at position 3 is conjugated with the thiophene ring, which typically shifts the carbonyl (C=O) stretching frequency slightly lower than aliphatic aldehydes, localizing it around 1683 cm⁻¹ to 1665 cm⁻¹[3]. The bromine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I effect), which subtly influences the ring's C=C symmetric and asymmetric stretching modes (typically observed between 1410 cm⁻¹ and 1530 cm⁻¹)[4],[5]. Furthermore, the C-S stretching vibrations of the intact thiophene heterocycle are reliably located near 760 cm⁻¹[6].

Comparative Spectral Analysis

When evaluating material from premium vendors versus bulk technical suppliers, FTIR provides immediate qualitative and semi-quantitative data. The table below outlines the critical spectral markers used to differentiate high-purity API building blocks from technical-grade batches.

Table 1: Comparative FTIR Spectral Signatures of 5-Bromo-2-ethylthiophene-3-carbaldehyde Grades
Functional Group / Vibration ModeExpected Wavenumber (cm⁻¹)High-Purity Grade ObservationTechnical Grade ObservationMechanistic Implication / Causality
Aldehyde C=O Stretch 1670 – 1685Sharp, intense singlet at ~1680Broadened or split peakSplitting indicates isomeric impurities (e.g., 4-bromo isomer) or intermolecular hydrogen bonding from moisture[3].
Thiophene C=C Ring Stretch 1410 – 1530Distinct, sharp doubletsPoorly resolved multipletOverlapping bands suggest residual des-bromo thiophene or polymeric byproducts[4].
Carboxylic O-H Stretch 3300 – 2500Absent (Flat baseline)Broad, shallow bandIndicates auto-oxidation of the aldehyde to a carboxylic acid due to poor atmospheric storage.
Aldehyde C-H Stretch ~2825 & ~2720Clear Fermi resonance doubletObscured or missingConfirms the C=O peak belongs to an aldehyde. Absence suggests a ketone impurity.
C-Br Stretch 550 – 650Sharp peak at ~600Weak or shifted peakWeak intensity suggests incomplete bromination during the upstream synthesis.
Thiophene C-S Stretch 700 – 760Sharp peak at ~756Obscured by baseline noiseCritical marker for an intact thiophene heterocycle[6].

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. ATR is chosen over traditional KBr pellet transmission to prevent moisture absorption (the hygroscopicity of KBr can falsely indicate carboxylic acid or water impurities).

Step 1: Instrument Calibration and Background

  • Causality: The diamond ATR crystal must be pristine. Any residual organic matter will convolute the aliphatic C-H stretching region (2800-3000 cm⁻¹), masking the crucial ethyl group signals.

  • Action: Clean the crystal with HPLC-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. The background must show >95% transmittance across the spectrum.

Step 2: Sample Application

  • Causality: 5-Bromo-2-ethylthiophene-3-carbaldehyde is typically a viscous liquid or low-melting solid at room temperature. Uniform contact with the ATR crystal is required for accurate evanescent wave penetration and reproducible absorbance intensities.

  • Action: Apply 1-2 drops (or 2-5 mg if solid) directly onto the diamond crystal. If analyzing a solid batch, apply the pressure anvil until the pressure gauge indicates optimal contact (usually ~50-70 cN) without crushing the crystal.

Step 3: Spectral Acquisition

  • Causality: Signal-to-noise ratio (SNR) improves with the square root of the number of scans, which is vital for resolving the weak C-Br stretch in the fingerprint region.

  • Action: Collect 64 scans from 4000 cm⁻¹ to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Step 4: Data Processing and Self-Validation

  • Causality: Baseline drift can occur due to scattering, and isolated peaks can be misinterpreted without secondary confirmation.

  • Action: Apply an automatic baseline correction. Self-Validation Check: Before accepting the C=O stretch at ~1680 cm⁻¹, verify the presence of the Fermi resonance doublet of the aldehyde C-H stretch (typically around 2825 cm⁻¹ and 2720 cm⁻¹). If this doublet is absent, the C=O peak may belong to a ketone or ester impurity, invalidating the batch.

QA/QC Decision Workflow

G N1 ATR-FTIR Sample Prep (Isopropanol Clean & Zero Background) N2 Acquire Spectrum (64 scans, 4000-400 cm⁻¹) N1->N2 N3 Self-Validation: Check Aldehyde C-H Fermi Doublet (~2825 & 2720 cm⁻¹) N2->N3 N4 Is C=O peak sharp (~1680 cm⁻¹) & broad O-H band absent? N3->N4 N5 High-Purity Grade (Approved for API Synthesis) N4->N5 Yes N6 Technical Grade (Oxidation/Isomer Impurities) N4->N6 No

FTIR QA/QC Decision Workflow for 5-Bromo-2-ethylthiophene-3-carbaldehyde.

References

  • Title: Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst Source: Kuwait Journal of Science URL: [Link]

  • Title: FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]

  • Title: Synthesis, Characterization of thiophene derivatives and its biological applications Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: FTIR spectroscopy of thiophenes Source: ResearchGate URL: [Link]

Sources

Structural Analysis & Crystallographic Characterization: 5-Bromo-2-ethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for drug development professionals and structural chemists. It addresses the specific challenges of characterizing 5-Bromo-2-ethylthiophene-3-carbaldehyde , a critical intermediate often existing as an oil or low-melting solid, requiring specific crystallographic strategies compared to its solid analogs.

Executive Summary & Technical Context

5-Bromo-2-ethylthiophene-3-carbaldehyde (CAS: 1150223-09-8) is a functionalized thiophene scaffold widely used in the synthesis of optoelectronic materials and heterocyclic pharmaceuticals. Unlike its 2-unsubstituted analogs, the introduction of the 2-ethyl group introduces significant steric parameters and lipophilicity changes that alter crystal packing and reactivity.

For researchers, obtaining X-ray crystallography data for this specific molecule is the "Gold Standard" for validating regiochemistry (specifically the 2-ethyl vs. 4-ethyl isomerism often ambiguous in electrophilic aromatic substitution). However, due to its physicochemical properties (typically a viscous oil or low-melting solid at room temperature), direct crystallography is often inferior to derivatization strategies .

This guide compares the "performance"—defined here as crystallizability, resolution, and structural insight—of the native molecule against its crystalline derivatives and structural analogs.

Comparative Analysis: Characterization Strategies

The following table compares three primary workflows for obtaining structural data for this scaffold. The "Product" in this context is the crystallographic dataset obtained via each method.

Table 1: Strategic Comparison of Structural Elucidation Methods
FeatureMethod A: Direct In-Situ Cryo-Crystallography Method B: Thiosemicarbazone Derivatization (Recommended) Method C: Analogous Extrapolation (2-H Analog)
Target Analyte Native 5-Bromo-2-ethylthiophene-3-carbaldehyde (Liquid/Low MP)Crystalline Schiff Base Derivative5-Bromothiophene-3-carbaldehyde
Crystallizability Low (Requires ODS/laser-assisted growth)High (Forms stable needles/prisms)Medium (Liquid/Solid boundary)
Resolution Limit Typically 0.90 – 1.2 Å< 0.80 Å (High Resolution)N/A (Reference only)
Regiochemical Certainty AbsoluteAbsoluteInferential (Risk of error)
Key Structural Insight Native conformation; steric clash of Ethyl group.H-bonding networks; Halogen bonding (Br···S).Baseline geometry only.
Resource Intensity High (Requires specialized diffractometer attachment)Low (Standard bench synthesis)Low (Literature search)
Expert Insight: Why Derivatization Wins

While direct analysis (Method A) is chemically pure, the 2-ethyl chain increases rotational degrees of freedom, often leading to disorder in the crystal lattice or preventing crystallization entirely. Converting the aldehyde to a thiosemicarbazone (Method B) locks the conformation via intramolecular hydrogen bonds and introduces rigid H-bond donors/acceptors, guaranteeing high-quality single crystals suitable for determining the precise position of the bromine and ethyl substituents.

Structural Expectations & Reference Data

When analyzing the X-ray data (obtained via Method B), researchers should validate their solution against these standard geometric parameters derived from the thiophene-3-carbaldehyde family.

Table 2: Reference Geometric Parameters (Thiophene Scaffold)

Data based on Cambridge Structural Database (CSD) averages for 2,3,5-substituted thiophenes.

Geometric ParameterExpected Value (Å / °)Structural Significance
C(2)–C(Ethyl) Bond 1.50 – 1.52 ÅConfirms sp²-sp³ hybridization; verifies alkylation at C2.
C(5)–Br Bond 1.86 – 1.89 ÅTypical for aromatic C-Br; look for Type II halogen bonding (< 170°).
C(3)–C(Aldehyde) Bond 1.45 – 1.48 ÅIndicates conjugation; torsion angle usually < 15° (planar) unless sterically hindered.
S(1)–C(2) Bond 1.72 – 1.74 ÅSensitive to electronic effects of the 2-ethyl donor group.
Torsion (S1-C2-C(Et)-C) ~90° (variable)The ethyl group typically orients perpendicular to the ring plane to minimize steric clash with C3-substituents.

Experimental Protocol: Derivatization & Crystallization

To generate the "Product" (High-Quality X-ray Data), follow this self-validating protocol designed to produce diffraction-quality crystals of the thiosemicarbazone derivative.

Phase 1: Synthesis of the Crystalline Surrogate
  • Reagents: Dissolve 5-Bromo-2-ethylthiophene-3-carbaldehyde (1.0 eq) in hot Ethanol (EtOH).

  • Reactant: Add Thiosemicarbazide (1.1 eq) dissolved in minimal hot water with catalytic Acetic Acid (2 drops).

  • Reaction: Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear.

  • Isolation: Cool to room temperature. The thiosemicarbazone derivative will precipitate as a yellow/off-white solid. Filter and wash with cold EtOH.

Phase 2: Crystal Growth (Slow Evaporation)
  • Solvent Selection: Prepare a saturated solution of the derivative in Acetonitrile (MeCN) or Methanol/Chloroform (1:1) .

  • Vial Setup: Place 2 mL of solution in a small scintilla vial.

  • Control: Cover with parafilm and poke 3-5 small holes to regulate evaporation rate.

  • Timeline: Store in a vibration-free, dark environment at 20°C. X-ray quality prisms should form within 48-72 hours.

Phase 3: Data Collection Strategy
  • Temperature: Collect data at 100 K to minimize thermal motion of the terminal ethyl group.

  • Strategy: Use a high-redundancy strategy (360° phi scan) to resolve the anomalous scattering of the Bromine (Br) atom, which aids in absolute structure determination if the space group is non-centrosymmetric.

Decision & Workflow Visualization

The following diagram illustrates the logical flow for characterizing this molecule, highlighting the critical decision points based on the physical state of the sample.

G Start Start: 5-Bromo-2-ethylthiophene- 3-carbaldehyde Sample CheckState Check Physical State (at 25°C) Start->CheckState Liquid Result: Viscous Oil / Liquid CheckState->Liquid Likely Solid Result: Crystalline Solid CheckState->Solid Rare Decision Select X-ray Strategy Liquid->Decision MethodA Method A: In-Situ Cryo (Optical Heating & Crystallization) Solid->MethodA Direct Mount Decision->MethodA If pure structure required MethodB Method B: Derivatization (Thiosemicarbazone Synthesis) Decision->MethodB Recommended for Regio-ID AnalysisA Data A: Native Structure High Disorder Risk (Ethyl) MethodA->AnalysisA AnalysisB Data B: Derivative Structure Stabilized Lattice / High Res MethodB->AnalysisB Validation Validation: Check Bond Lengths (C-Br ~1.87Å, C-S ~1.72Å) AnalysisA->Validation AnalysisB->Validation

Caption: Decision tree for crystallographic characterization of 2-ethyl-thiophene derivatives. Green path indicates the recommended workflow for highest data reliability.

References & Authoritative Sources

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.[Link]

    • Note: Use CSD to search for substructure "2-ethyl-5-bromo-thiophene" to find analogous packing motifs.

  • International Union of Crystallography (IUCr). Online Dictionary of Crystallography: Halogen Bonding.[Link]

    • Supports the analysis of Br...S interactions in the crystal lattice.

    • Provides context on the biological activity and structural importance of thiophene-3-carbaldehyde scaffolds.

  • Royal Society of Chemistry (RSC). CrystEngComm: Crystal engineering of thiophene derivatives.[Link]

    • General reference for crystal growth techniques of low-melting heterocycles.

Comparative Guide: Electronic & Steric Properties of Ethyl vs. Methyl Bromothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Methyl- vs. Ethyl- substituted bromothiophenes, specifically focusing on 2-bromo-3-alkylthiophenes . These scaffolds are critical building blocks in the synthesis of conducting polymers (e.g., P3HT analogs) and thiophene-based pharmaceuticals.[1]

Executive Summary

For researchers selecting between methyl and ethyl substituents on a bromothiophene scaffold, the decision rarely hinges on inductive electronic differences, which are negligible.[1] Instead, the choice is dictated by steric topology and solubility profiles .[1]

  • Methyl (-CH₃): Preferred for maximizing planarity and π-conjugation in downstream oligomers.[1] It offers the lowest steric profile, allowing for faster oxidative addition rates in cross-coupling reactions at the adjacent C2-position.[1]

  • Ethyl (-C₂H₅): Preferred for modulating solubility and crystallinity . While it introduces a higher steric barrier (increasing the dihedral twist in head-to-head couplings), it significantly improves solubility in organic solvents compared to the methyl variant, often without the excessive insulating bulk of hexyl chains.[1]

Quick Comparison Matrix
Feature2-Bromo-3-Methylthiophene2-Bromo-3-Ethylthiophene
Inductive Effect (+I) ModerateHigh (Marginally > Methyl)
Steric Bulk (A-Value) 1.70 kcal/mol1.75 kcal/mol (larger effective radius)
C2-Reactivity (Suzuki/Stille) HighModerate (Steric hindrance at Pd-center)
Solubility (Lipophilicity) Low (logP ~ 2.5)Moderate (logP ~ 3.0)
Oligomer Planarity High (allows < 20° twist)Lower (forces > 30° twist in HH couplings)

Electronic Structure & Steric Influence[2][3][4][5]

Inductive Effects (The Electronic Baseline)

Both methyl and ethyl groups act as weak electron-donating groups (EDGs) via the inductive (+I) effect. This increases the electron density of the thiophene ring, raising the HOMO (Highest Occupied Molecular Orbital) level compared to unsubstituted bromothiophene.

  • Theory: The ethyl group, having an additional carbon, theoretically exerts a slightly stronger +I effect than the methyl group.[1][2]

  • Reality: In the context of the thiophene ring, this difference is electronically insignificant (< 0.03 eV difference in HOMO levels). Both substituents will activate the ring similarly toward electrophilic aromatic substitution.

The Steric Differentiator (Critical for Reactivity)

The defining difference lies in the spatial volume near the reactive C2-Bromine bond.

  • Methyl: The protons on the methyl group can rotate freely with minimal interference to the bromine atom at C2.

  • Ethyl: The ethyl group possesses a methylene (-CH₂-) and a terminal methyl. The rotation of the ethyl chain creates a "cone of exclusion" that partially shields the C2-Br bond.

Impact on Cross-Coupling (e.g., Kumada, Suzuki): In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the Pd(0) species into the C-Br bond.[1][3] The ethyl group increases the activation energy for this step due to steric repulsion between the ligand sphere of the palladium catalyst and the alkyl chain.

StericImpact Fig 1. Logical flow of steric influence on reactivity and material properties. subst Substituent Selection steric Steric Bulk (Cone Angle) subst->steric Me vs Et ox_add Oxidative Addition (Pd0 -> PdII) steric->ox_add Kinetic Barrier twist Dihedral Twist (In Oligomers) steric->twist Conjugation Break prop Final Properties ox_add->prop Reaction Yield/Rate twist->prop Bandgap/Conductivity

[4][7][8][9][10][11][12]

Experimental Validation

To objectively compare these derivatives, researchers must characterize both the monomer reactivity and the electronic states.

Cyclic Voltammetry (CV) Data

CV is the gold standard for determining the oxidation potential (


) and estimating HOMO levels.

Observed Trends:

  • Oxidation Onset: Both derivatives show a lower oxidation onset (~1.8 V vs. Ag/AgCl) compared to unsubstituted bromothiophene (~2.0 V), confirming the +I effect.

  • Difference: The

    
     difference between methyl and ethyl derivatives is typically within the margin of experimental error (~10-20 mV), confirming that electronic donation is effectively identical .
    
UV-Vis Spectroscopy (Conjugation Length)

While monomers show similar


 (approx. 240-250 nm), the divergence appears in dimers or polymers :
  • Poly(3-methylthiophene):

    
     ~ 480-500 nm (Solid state). The small methyl group allows adjacent rings to adopt a near-planar conformation, maximizing 
    
    
    
    -orbital overlap.[1]
  • Poly(3-ethylthiophene):

    
     often blue-shifts by 10-30 nm compared to the methyl variant. The ethyl group forces a non-planar twist (dihedral angle > 30°) to relieve strain between the sulfur lone pair and the methylene protons, breaking effective conjugation.
    

Experimental Protocols

Synthesis of 2-Bromo-3-Alkylthiophene (NBS Bromination)

This protocol ensures high regioselectivity for the C2 position, minimizing C5 bromination.[1]

Reagents:

  • 3-Alkylthiophene (Methyl or Ethyl)

  • N-Bromosuccinimide (NBS)

  • Chloroform/Acetic Acid (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 3-alkylthiophene in 50 mL of 1:1 CHCl₃/AcOH.

  • Cooling: Cool the solution to 0°C in an ice bath to suppress side reactions.

  • Addition: Add 10.5 mmol (1.05 eq) of NBS portion-wise over 30 minutes. Note: Protect from light to prevent radical bromination of the alkyl chain.

  • Quenching: After 2 hours, pour into water and extract with dichloromethane.

  • Purification: Wash with NaHCO₃ (sat.), dry over MgSO₄, and distill under reduced pressure.

    • Expectation: 2-bromo-3-ethylthiophene will have a slightly higher boiling point than the methyl analog.[1]

Electrochemical Characterization (CV)

Setup: Three-electrode cell (Pt working, Pt wire counter, Ag/AgCl reference). Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (


) in Acetonitrile.

Protocol:

  • Dissolve 5 mM of the substrate in the electrolyte.

  • Purge with Nitrogen for 10 minutes.

  • Scan from 0 V to +2.5 V at 100 mV/s.

  • Calculation:

    
     (referenced to Ferrocene vacuum level).
    

Workflow Fig 2. Standardized workflow for synthesis and electronic characterization. start Start: 3-Alkylthiophene synth Step 1: NBS Bromination (0°C, CHCl3/AcOH) start->synth purify Step 2: Distillation (Remove succinimide) synth->purify char_nmr Step 3: 1H NMR (Confirm Regiochemistry) purify->char_nmr char_cv Step 4: Cyclic Voltammetry (Determine HOMO) char_nmr->char_cv

References

  • Loewe, R. S., et al. (2001).[1] "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method." Macromolecules. Link

    • Significance: Establishes the kinetic and thermodynamic effects of alkyl substituents on polymerization, highlighting the steric influence of the alkyl chain on coupling efficiency.
  • BenchChem. (2025).[4] "A Comparative Guide to the Electronic Properties of Alkylthio- vs. Alkyl-Substituted Polythiophenes." BenchChem Technical Guides. Link

    • Significance: Provides comparative data on hole mobility and bandgap shifts for varying alkyl chain lengths.
  • Rittmeyer, S. P., & Gross, A. (2012).[1][5] "Structural and electronic properties of oligo- and polythiophenes modified by substituents." Beilstein Journal of Nanotechnology. Link

    • Significance: Theoretical confirmation that methyl groups have minimal impact on the bandgap compared to unsubstituted thiophene, whereas steric twisting is the primary driver of electronic change.
  • Sigma-Aldrich. "2-Bromo-3-methylthiophene Product Specification." Link

    • Significance: Source for physical property data (density, refractive index) and safety protocols.[1]

Sources

A Comprehensive Guide to Elemental Analysis Standards for 5-Bromo-2-ethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the identity, purity, and quality of pharmaceutical intermediates is a foundational requirement for successful API synthesis. 5-Bromo-2-ethylthiophene-3-carbaldehyde, a key building block, is no exception. Its elemental composition is a critical quality attribute that confirms its molecular identity and provides an initial measure of purity. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of this compound, moving beyond mere procedural lists to explain the causality behind experimental choices.

This document is structured to provide a holistic view, covering not only the primary elemental makeup (C, H, Br, O, S) but also the control of trace elemental impurities as mandated by global pharmacopeias.

Section 1: Theoretical vs. Accepted Elemental Composition

The first step in any elemental analysis is to establish a theoretical baseline from the compound's molecular formula. For 5-Bromo-2-ethylthiophene-3-carbaldehyde, the formula is C₇H₇BrOS [1].

Based on this, the theoretical elemental composition is calculated as follows:

ElementAtomic Weight ( g/mol )Number of AtomsTotal WeightPercentage (%)
Carbon (C)12.011784.07738.39%
Hydrogen (H)1.00877.0563.22%
Bromine (Br)79.904179.90436.47%
Oxygen (O)15.999115.9997.30%
Sulfur (S)32.065132.06514.63%
Total 219.101 100.00%

In practice, analytical results are not expected to match these theoretical values perfectly. For small organic molecules, a deviation of ±0.4% from the calculated value is a widely accepted criterion for demonstrating purity and confirming the proposed formula[2]. Results falling outside this range may indicate the presence of impurities, residual solvents, or incomplete sample purification.

Section 2: Analysis of Bulk Elemental Composition (CHNS+Br)

Determining the percentage of the core elements in 5-Bromo-2-ethylthiophene-3-carbaldehyde requires a combination of techniques, as no single method is optimal for all five elements simultaneously. The choice of method is driven by the element's chemical properties and the required precision.

Comparison of Core Methodologies
MethodTarget ElementsPrincipleAdvantagesDisadvantages
Automated Combustion Analysis C, H, N, SSample is combusted at high temperature in an oxygen stream. The resulting gases (CO₂, H₂O, SO₂) are separated by gas chromatography and quantified with a thermal conductivity detector (TCD)[3][4][5].Fast, highly accurate, requires small sample size, and is cost-effective for routine analysis[4].Does not directly measure halogens (Bromine) or Oxygen. Oxygen is typically determined by pyrolysis in a separate analysis.
Oxygen Flask Combustion (Schöniger Flask) Br, SThe organic sample is wrapped in filter paper and combusted in a sealed flask containing oxygen and an absorbing solution. The resulting inorganic halides/sulfates are then determined by titration[6][7].A classic, accurate, and reliable method for determining halogens and sulfur in organic matrices.Labor-intensive, requires larger sample sizes than combustion analysis, and is operator-dependent.
Ion Chromatography (IC) Br, SUsed as a determinative step after sample decomposition (e.g., by oxygen flask combustion). It separates and quantifies the resulting bromide and sulfate ions.High sensitivity and specificity for ionic species. Can analyze multiple ions simultaneously.Requires sample to be in ionic form, adding a sample preparation step.
Gas Chromatography with Electron Capture Detection (GC-ECD) Brominated CompoundsSeparates volatile compounds. The ECD is exceptionally sensitive to electronegative atoms like halogens, making it ideal for detecting and quantifying halogenated organic species[8][9].Extremely high sensitivity for halogenated compounds. Excellent for impurity profiling.Measures the entire molecule, not just the element. Not suitable for bulk elemental percentage.
Recommended Analytical Workflow

A robust quality control workflow leverages the strengths of different techniques to build a complete picture of the compound's elemental composition and purity.

G cluster_0 Purity & Identity Verification cluster_1 Elemental Analysis Workflow Sample 5-Bromo-2-ethylthiophene-3-carbaldehyde Sample Identity Structural Identity (NMR, MS) Sample->Identity Purity Organic Purity (HPLC, GC) Sample->Purity Elemental Elemental Composition Sample->Elemental CHNS CHNS Analysis (Combustion Analyzer) Elemental->CHNS Br Bromine Analysis (Oxygen Flask + Titration) Elemental->Br Trace Trace Impurities (ICP-MS) Elemental->Trace Final Final Report (Compare to Theory) CHNS->Final Br->Final Trace->Final G cluster_0 Comprehensive Quality Assessment QC_Strategy 5-Bromo-2-ethylthiophene-3-carbaldehyde A Multi-Technique Approach Identity Identity & Structure Confirms the correct molecule is present NMR | Mass Spectrometry QC_Strategy:f1->Identity Answers 'What is it?' Purity Organic Purity Quantifies main component vs. impurities HPLC | GC QC_Strategy:f1->Purity Answers 'How pure is it?' Elemental Elemental Composition Verifies the correct elemental ratios and checks for inorganic contaminants Combustion Analysis | ICP-MS QC_Strategy:f1->Elemental Answers 'What is it made of?'

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 5-Bromo-2-ethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Electronic Landscape of Substituted Thiophenes

Thiophene and its derivatives are fundamental building blocks in medicinal chemistry and materials science, prized for their diverse biological activities and tunable electronic properties.[1] Ultraviolet-Visible (UV-Vis) spectroscopy serves as a powerful, non-destructive technique to probe the electronic transitions within these conjugated systems. The position and intensity of absorption bands are exquisitely sensitive to the nature and position of substituents on the thiophene ring. This guide provides a comprehensive analysis of the UV-Vis absorption characteristics of 5-Bromo-2-ethylthiophene-3-carbaldehyde, placed in context with structurally related analogues. By understanding the interplay of electronic and steric effects, researchers can better predict and interpret the spectroscopic properties of novel thiophene-based compounds.

The core chromophore in this series is the thiophene ring conjugated with a carbaldehyde group. The electronic transitions observed in the UV-Vis spectrum, typically in the 200-400 nm range, are primarily π → π* transitions. The introduction of substituents such as halogens and alkyl groups can modulate the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax). These shifts, termed bathochromic (red shift) or hypsochromic (blue shift), provide valuable insights into the electronic structure of the molecule. For instance, the addition of a carbonyl group at the end of a thiophene-containing molecule can induce a red shift in the spectrum due to an increase in electronic delocalization.[2]

Comparative UV-Vis Absorption Data

Compound NameStructurePredicted/Observed λmax (nm)Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)SolventRationale/Comments
5-Bromo-2-ethylthiophene-3-carbaldehyde ~265-285> 8,000EthanolPrediction: The electron-withdrawing bromo group at the 5-position and the electron-donating ethyl group at the 2-position will influence the π → π* transition. The bromine is expected to cause a bathochromic shift relative to the unsubstituted analogue due to its ability to extend conjugation through its lone pairs, while the ethyl group may cause a slight hypsochromic shift due to steric hindrance.
2-Ethylthiophene-3-carbaldehyde ~260-270> 7,500Hexane/EthanolThe ethyl group is primarily an electron-donating group. Its presence can lead to a slight blue shift compared to unsubstituted thiophene-3-carbaldehyde due to steric interactions that may disrupt planarity.[2]
5-Chlorothiophene-2-carbaldehyde ~270-280Not specifiedNot specifiedThe chloro group, being a halogen, is expected to have a similar electronic effect to the bromo group, causing a bathochromic shift relative to the unsubstituted parent compound. Data for the 3-carbaldehyde isomer is not readily available, so the 2-carbaldehyde is used as a proxy.
Thiophene-2-carbaldehyde 258, 2836310, 8910EthanolThis provides a baseline for a thiophene ring with a directly conjugated aldehyde. The presence of two bands suggests multiple electronic transitions.

Analysis of Substituent Effects on UV-Vis Absorption

The UV-Vis absorption spectrum of a substituted thiophene is a direct reflection of how substituents modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • The Carbaldehyde Group: As an electron-withdrawing group, the carbaldehyde extends the π-conjugation of the thiophene ring, which generally leads to a bathochromic shift compared to unsubstituted thiophene.

  • The Ethyl Group (at position 2): Alkyl groups are weakly electron-donating. However, a significant effect of alkyl chains can be steric hindrance, which may cause a torsion in the molecular backbone, leading to a blue shift in the absorption bands and a decrease in molar extinction coefficients.[2]

  • The Bromo Group (at position 5): Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing but can also donate electron density to the π-system through their lone pairs (mesomeric effect). In the context of UV-Vis spectroscopy of conjugated systems, the mesomeric effect often dominates, leading to a bathochromic shift.

For 5-Bromo-2-ethylthiophene-3-carbaldehyde , we anticipate a spectrum primarily defined by the extended conjugation of the thiophene-3-carbaldehyde core, with the bromo group causing a further red shift. The ethyl group's steric influence might slightly counteract this, but the overall effect is expected to be a λmax that is higher than that of 2-ethylthiophene-3-carbaldehyde.

Experimental Protocol for Comparative UV-Vis Spectroscopy

To empirically validate the predicted absorption characteristics, the following detailed methodology for a comparative UV-Vis analysis is recommended.

Objective: To determine and compare the UV-Vis absorption spectra of 5-Bromo-2-ethylthiophene-3-carbaldehyde and its structural analogues (e.g., 2-ethylthiophene-3-carbaldehyde).

Materials:

  • 5-Bromo-2-ethylthiophene-3-carbaldehyde

  • 2-Ethylthiophene-3-carbaldehyde (or other relevant comparators)

  • Spectroscopic grade ethanol (or other suitable UV-transparent solvent like cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • Calibrated dual-beam UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount (e.g., 10 mg) of each compound.

    • Dissolve each compound in a known volume (e.g., 100 mL) of spectroscopic grade ethanol to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Solution Preparation:

    • From the stock solutions, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU. A typical starting concentration for analysis is in the range of 10⁻⁴ to 10⁻⁵ M.[3]

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the spectroscopic grade ethanol.

    • Place the cuvette in both the reference and sample holders and run a baseline correction (autozero).

  • Sample Measurement:

    • Rinse a quartz cuvette with the working solution of the first compound and then fill it.

    • Place the cuvette in the sample holder.

    • Initiate the scan. The instrument will record the absorbance as a function of wavelength.

  • Data Acquisition and Analysis:

    • Save the spectrum and identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance value at λmax.

    • Repeat the measurement for all other compounds, ensuring to rinse the cuvette thoroughly with the solvent and then the next sample solution between measurements.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Diagram of the Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Working Solution dissolve->dilute blank Run Baseline (Blank) dilute->blank measure Measure Sample Absorbance blank->measure identify Identify λmax measure->identify calculate Calculate ε identify->calculate compare Compare Spectra calculate->compare

Caption: Workflow for Comparative UV-Vis Spectroscopic Analysis.

Conclusion

The UV-Vis absorption characteristics of 5-Bromo-2-ethylthiophene-3-carbaldehyde are dictated by the electronic interplay of its constituent functional groups. Based on established principles of substituent effects, it is predicted to exhibit a λmax in the range of 265-285 nm in a polar solvent like ethanol. This represents a bathochromic shift compared to its non-brominated analogue, primarily due to the mesomeric effect of the bromine atom extending the π-conjugation. For researchers in drug discovery and materials science, a thorough understanding of these structure-property relationships is crucial for the rational design of novel thiophene derivatives with tailored electronic and optical properties. The provided experimental protocol offers a robust framework for the empirical determination and comparison of the UV-Vis spectra of this and related compounds.

References

  • Macromolecules. Substitutional Effects on the Structural, Spectroscopic, and Photophysical Properties of Quaterthiophenes and Sexithiophenes as Well as on Their Corresponding Polyesters. ACS Publications. Available at: [Link]

  • The Journal of Physical Chemistry A. Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. ACS Publications. Available at: [Link]

  • Scilit. Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. Available at: [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. Available at: [Link]

  • ACS Applied Materials & Interfaces. Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. Available at: [Link]

  • ResearchGate. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Available at: [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Available at: [Link]

  • ResearchGate. Fig. 5. UV-Vis spectra of 3a-d. Available at: [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Research Article. Available at: [Link]

  • PMC. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Available at: [Link]

  • The Royal Society of Chemistry. Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information. Available at: [Link]

  • PubChem. 2-ethylthiophene-3-carbaldehyde (C7H8OS). Available at: [Link]

  • NIST WebBook. Thiophene, 2-ethyl-. Available at: [Link]

  • Kuwait Journal of Science. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Available at: [Link]

  • European Journal of Chemistry. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. Available at: [Link]

  • UV-vis absorption spectra of (a) thiophene[4]Rotaxane and (b) polythiophene polyrotaxane. Available at: [Link]

  • NIST WebBook. 2-Thiophenecarboxaldehyde, 5-chloro-. Available at: [Link]

  • Baghdad Science Journal. Absorption and Fluorescence Properties of 3,6-bis(5-bromothiophen-2-yl). Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 5-Bromo-2-ethylthiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists scale up reactions involving functionalized thiophenes, managing the lifecycle of reagents becomes as critical as the synthesis itself. 5-Bromo-2-ethylthiophene-3-carbaldehyde (CAS: 1150223-09-8) is a highly valuable building block in medicinal chemistry[1]. However, its molecular structure—combining a reactive aldehyde, a halogen (bromine), and a heteroaromatic sulfur ring—dictates strict, specialized disposal protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and thermal destruction of this compound, ensuring laboratory safety and regulatory compliance.

Chemical Profile and Hazard Causality

To design an effective disposal strategy, we must first understand the causality between the molecule's structure and its environmental hazards.

  • The Bromine Atom : Halogenated organics possess a significantly lower heat of combustion than their non-halogenated counterparts[2]. During incineration, the bromine atom is liberated, forming hydrobromic acid (HBr), a highly corrosive and toxic gas.

  • The Thiophene Ring : The sulfur atom within the heteroaromatic ring oxidizes during thermal destruction to form sulfur oxides (SOx).

  • The Causality of Segregation : Because the thermal destruction of this compound generates dual acid-gas threats (HBr and SOx), it cannot be disposed of in standard organic waste streams. It must be routed to a RCRA-permitted rotary kiln incinerator equipped with caustic scrubbers[3][4]. Mixing this compound with non-halogenated waste contaminates the entire bulk stream, exponentially increasing disposal costs and operational liabilities[5][6].

Table 1: Quantitative and Categorical Parameters for 5-Bromo-2-ethylthiophene-3-carbaldehyde

ParameterValue / Specification
CAS Number 1150223-09-8[1]
Molecular Formula C7H7BrOS[1]
Molecular Weight 219.1 g/mol [1]
Waste Classification Halogenated Organic Waste[7][8]
Primary Destruction Method High-Temperature Incineration (Liquid Injection/Rotary Kiln)[2][3]
Required Destruction Efficiency ≥ 99.99% DRE (Destruction and Removal Efficiency)[5]
Exhaust Gas Treatment Caustic Scrubbing (Flue Gas Desulfurization & Halogen Neutralization)[5]

The Disposal Workflow and Decision Logic

The following diagram illustrates the logical routing of 5-Bromo-2-ethylthiophene-3-carbaldehyde from the benchtop to final thermal destruction.

DisposalWorkflow N1 Waste Generation: 5-Bromo-2-ethylthiophene-3-carbaldehyde N2 Waste Segregation (Decision Point) N1->N2 N3 Halogenated Organic Waste Stream N2->N3 Contains Br & S N4 Containment & Labeling (Vented Caps, ≤75% Fill) N3->N4 N5 High-Temp Incineration (Rotary Kiln) N4->N5 EPA/RCRA Transport N6 Acid Gas Scrubbing (Neutralize HBr & SOx) N5->N6 Exhaust Gas

Fig 1: Segregation, containment, and thermal destruction workflow for halogenated thiophenes.

Step-by-Step Operational Protocols

Protocol A: Routine Segregation and Containment

Self-Validating Principle: Every waste addition must be cross-referenced with the container's active inventory log to prevent incompatible chemical mixing.

  • Identify the Correct Receptacle : Select a designated "Halogenated Organic Waste" carboy or container. Ensure the container is made of compatible material (e.g., high-density polyethylene or PTFE-lined glass)[5].

  • Verify Compatibility : Check the active waste log. Ensure no strong oxidizing agents, inorganic acids, or reactive metals are present in the halogenated waste container[7].

  • Transfer the Waste : Operating within a certified chemical fume hood, transfer the 5-Bromo-2-ethylthiophene-3-carbaldehyde waste (including any halogenated solvent washings like dichloromethane) into the container[8].

  • Enforce Headspace Limits : Fill the container to a maximum of 75% capacity. Causality: Halogenated solvents have high vapor pressures; leaving 25% headspace prevents over-pressurization due to thermal expansion or vapor accumulation[7].

  • Seal and Document : Cap the container securely. Immediately update the hazardous waste label and the active inventory log with the chemical name, approximate concentration, and date of addition[5][6].

Protocol B: Emergency Spill Decontamination

Self-Validating Principle: Containment must precede neutralization to prevent the expansion of the hazardous footprint.

  • Evacuate and Isolate : Immediately clear personnel from the immediate vicinity. Ensure the laboratory fume hood sashes are lowered to maximize exhaust draw, mitigating the inhalation hazard.

  • Source Containment : Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized spill pads). Causality: Using non-combustible absorbents prevents exothermic reactions that could occur if reactive organic spill kits are used.

  • Absorption and Collection : Work from the perimeter of the spill toward the center. Once absorbed, use a non-sparking tool to scoop the saturated material into a heavy-duty, sealable polyethylene bag or bucket.

  • Surface Decontamination : Wash the affected surface with a compatible solvent (e.g., a small amount of acetone) to dissolve residual organic material, followed by a thorough wash with soap and water. Absorb the washings and add them to the spill bucket.

  • Disposal Routing : Label the spill bucket clearly as "Halogenated Organic Spill Debris - Contains 5-Bromo-2-ethylthiophene-3-carbaldehyde" and route it for incineration as solid halogenated waste[3][4].

Final Logistical Considerations for Drug Development Facilities

For facilities scaling up syntheses, the economic impact of waste disposal is non-trivial. Halogenated waste streams are significantly more expensive to process due to the required 99.99% destruction efficiency and the caustic scrubbing of exhaust gases[5][6]. By strictly enforcing the segregation of 5-Bromo-2-ethylthiophene-3-carbaldehyde from non-halogenated streams (like methanol, ethyl acetate, or hexane), laboratories can optimize their environmental footprint, maintain regulatory compliance, and drastically reduce their operational budget.

References

  • CAS 1150223-09-8 | 5-Bromo-2-ethylthiophene-3-carbaldehyde Source: Howei Pharm URL:[Link]

  • Managing Solvent Wastes Source: Journal of the Air Pollution Control Association (Taylor & Francis) URL: [Link]

  • Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

  • Background Document for Solvents to Support 40 CFR Part 268, Land Disposal Restrictions Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Guidelines for Using Carboys Source: University of Wisconsin-Madison Environment, Health & Safety URL:[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Hazardous Waste Guide Source: University of Tennessee Safety Office URL: [Link]

  • UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin Oshkosh URL: [Link]

Sources

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